Copper sulfamate
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLBQWDYEGOYSW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478172 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-38-0 | |
| Record name | copper;disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of High-Purity Copper(II) Sulfamate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity copper(II) sulfamate (Cu(SO₃NH₂)₂), a compound of increasing interest in various research and development fields. The methodologies detailed herein are tailored for laboratory-scale production to ensure the high purity required for demanding research applications.
Introduction
Copper(II) sulfamate is an inorganic compound that has garnered attention for its potential applications in catalysis, electroplating, and as a precursor for the synthesis of other copper-containing materials. The sulfamate anion (SO₃NH₂⁻) imparts unique properties to the copper(II) ion, influencing its reactivity and coordination chemistry. For research purposes, the synthesis of copper(II) sulfamate with minimal impurities is paramount to ensure reproducible and reliable experimental results. This guide outlines a robust and accessible method for its preparation and purification.
Synthesis of Copper(II) Sulfamate Dihydrate
The most common and reliable method for the laboratory synthesis of copper(II) sulfamate involves the reaction of a copper(II) salt with sulfamic acid. The use of copper(II) carbonate is advantageous due to its ease of handling and the straightforward nature of the reaction, which proceeds with the evolution of carbon dioxide gas.
Reaction Principle
The synthesis is based on the acid-base reaction between sulfamic acid and copper(II) carbonate. The sulfamic acid provides the sulfamate anions, while the copper(II) carbonate serves as the source of copper(II) ions. The reaction proceeds according to the following equation:
CuCO₃(s) + 2HSO₃NH₂(aq) → Cu(SO₃NH₂)₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol
A detailed experimental protocol for the synthesis of copper(II) sulfamate dihydrate is provided below.
Materials:
-
Sulfamic acid (HSO₃NH₂)
-
Copper(II) carbonate (CuCO₃)
-
Deionized water
-
Acetone
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Evaporating dish
-
Spatula
-
Glass rod
Procedure:
-
In a beaker, dissolve 10 g of sulfamic acid in 100 mL of warm deionized water with stirring.
-
Gradually add small portions of copper(II) carbonate to the sulfamic acid solution. Effervescence (release of CO₂) will be observed.
-
Continue adding copper(II) carbonate until the effervescence ceases, indicating that all the sulfamic acid has reacted. An excess of copper(II) carbonate ensures the complete consumption of the acid.
-
Gently heat the solution on a steam bath to ensure the reaction goes to completion and to aid in the subsequent filtration.
-
Filter the hot solution by suction filtration to remove the excess unreacted copper(II) carbonate. The resulting filtrate should be a clear blue solution.
-
Transfer the filtrate to an evaporating dish and evaporate the solution on a steam bath until a blue oil is formed.
-
Allow the blue oil to cool to room temperature.
-
Triturate the cooled residue with acetone until a solid blue product forms.
-
Collect the solid copper(II) sulfamate dihydrate by filtration and wash with a small amount of cold acetone.
-
Dry the product in a desiccator over a suitable drying agent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of copper(II) sulfamate dihydrate.
Purification by Recrystallization
For research applications requiring very high purity, the synthesized copper(II) sulfamate can be further purified by recrystallization. This process relies on the difference in solubility of the compound in a solvent at different temperatures. An aqueous ethanol mixture is a suitable solvent system for the recrystallization of copper(II) sulfamate.
Experimental Protocol
Materials:
-
Crude copper(II) sulfamate
-
Deionized water
-
Ethanol (95% or absolute)
Equipment:
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude copper(II) sulfamate in a minimum amount of hot deionized water in an Erlenmeyer flask.
-
Heat the solution gently to ensure all the solid has dissolved.
-
Add ethanol dropwise to the hot solution until a slight turbidity (cloudiness) persists. The addition of ethanol decreases the solubility of the copper(II) sulfamate.
-
Gently reheat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the crystallization.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator.
Recrystallization Workflow Diagram
"crystal structure analysis of copper sulfamate complexes"
An In-depth Technical Guide on the Crystal Structure Analysis of Copper Sulfamate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the crystal structure analysis of this compound complexes, focusing on the available crystallographic data, experimental methodologies for their synthesis and characterization, and their potential biological implications.
Introduction to this compound Complexes
Copper complexes are of significant interest in various fields, including materials science, catalysis, and medicinal chemistry. The sulfamate anion (NH₂SO₃⁻) as a ligand can lead to the formation of copper complexes with diverse structural features and potential applications. The study of their crystal structures through X-ray diffraction techniques provides fundamental insights into their chemical bonding, molecular geometry, and solid-state packing, which are crucial for understanding their properties and potential applications.
Crystal Structure Analysis of a Copper(I) Sulfamate Complex
A key example of a structurally characterized this compound complex is (4-Allylthiosemicarbazide)(sulfamato)copper(I) , with the chemical formula [Cu(C₄H₈N₃S)(NH₂SO₃)]. The crystal structure of this complex was determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystallographic data for (4-Allylthiosemicarbazide)(sulfamato)copper(I) is summarized in the table below. This complex crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[1]
| Parameter | Value |
| Chemical Formula | C₄H₁₀CuN₄O₃S₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8284(2) |
| b (Å) | 9.3054(3) |
| c (Å) | 16.1576(11) |
| Z | 4 |
Table 1: Crystallographic Data for (4-Allylthiosemicarbazide)(sulfamato)copper(I).[1]
Molecular Structure and Coordination Environment
In this complex, the copper(I) ion is in a trigonal pyramidal coordination environment.[1] The coordination sphere is formed by:
-
Two sulfur atoms from the 4-allylthiosemicarbazide (ATSC) ligand (one in the apical position).
-
One nitrogen atom from the ATSC ligand.
-
The C=C double bond of the allyl group of the ATSC ligand.
The 4-allylthiosemicarbazide ligand acts in a tetradentate fashion, bridging two different copper atoms to form chain-like structures. The sulfamate anion is not directly coordinated to the copper(I) center but is present in the outer coordination sphere, participating in hydrogen bonding interactions.[1]
Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles cannot be provided at this time.
Experimental Protocols
Synthesis and Crystallization of (4-Allylthiosemicarbazide)(sulfamato)copper(I)
A generalized experimental protocol for the synthesis of single crystals of the title compound is outlined below, based on the available information indicating an electrochemical synthesis method using alternating current.[1]
Materials:
-
Copper metal (e.g., copper wire for electrodes)
-
4-Allylthiosemicarbazide (ATSC)
-
Sulfamic acid (HNH₂SO₃)
-
Suitable solvent (e.g., ethanol or methanol)
-
AC power source
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation: A solution of 4-allylthiosemicarbazide and sulfamic acid is prepared in the chosen solvent. The pH of the solution may be adjusted as needed.
-
Electrochemical Synthesis: Two copper electrodes are immersed in the electrolyte solution within the electrochemical cell.
-
An alternating current is applied to the electrodes. The voltage and current density are controlled to facilitate the gradual dissolution of the copper anode and the formation of the copper(I) complex in solution.
-
Crystallization: The electrochemical cell is left undisturbed in a controlled environment (e.g., at room temperature) to allow for the slow evaporation of the solvent and the formation of single crystals of [Cu(ATSC)(NH₂SO₃)] over several days.
-
Crystal Isolation: The resulting crystals are carefully isolated from the solution, washed with a small amount of cold solvent, and dried.
The workflow for the synthesis and crystallization process can be visualized as follows:
References
Navigating the Solubility Landscape of Copper Sulfamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II) sulfamate is a compound of increasing interest, particularly for its applications as a catalyst in organic synthesis. However, a significant knowledge gap exists regarding its solubility in non-aqueous media. This technical guide directly addresses the topic of "solubility of copper sulfamate in organic solvents." A thorough review of publicly available scientific literature, patents, and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents.
This guide, therefore, serves a dual purpose: to transparently report the current lack of available data and to empower researchers by providing a detailed experimental protocol for determining this crucial physicochemical property. Adherence to the outlined methodology will enable research teams to generate reliable, in-house solubility data, which is essential for reaction optimization, formulation development, and process scale-up.
The State of Knowledge on this compound Solubility
Despite its utility in chemical synthesis, specific values for the solubility of copper(II) sulfamate (Cu(SO₃NH₂)₂) in organic solvents such as alcohols, ketones, ethers, or amides are not well-documented in readily accessible literature. Safety Data Sheets (SDS) for this compound are not consistently available, and those for the more common copper sulfate do not provide relevant information for the sulfamate salt in organic media.
This lack of data necessitates an empirical approach for any research or development endeavor that involves the use of this compound in organic solvent systems. The following sections provide the tools and methodology to systematically determine this property.
Quantitative Solubility Data
As of the latest review, no specific quantitative solubility data for copper(II) sulfamate in a range of organic solvents could be compiled. Researchers are encouraged to use the experimental protocol provided in this guide to populate their own data tables. A recommended structure for such a table is provided below.
Table 1: Experimentally Determined Solubility of Copper(II) Sulfamate in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Blue solution |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Fine precipitate |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Insoluble |
| ... (other solvents) |
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
Copper(II) sulfamate (solid)
-
Organic solvent of interest (analytical grade)
-
Conical flasks or vials with stoppers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or shaker
-
Syringes and syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven or vacuum desiccator
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of a Saturated Solution:
-
To a conical flask, add a measured amount of the chosen organic solvent.
-
Add an excess of solid copper(II) sulfamate to the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is established, cease stirring and allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled glass vial or evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the vial or dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a vacuum desiccator for heat-sensitive solvents.
-
Continue the evaporation process until the residue is completely dry and a constant weight is achieved.
-
-
Data Analysis:
-
Accurately weigh the vial or dish containing the dry this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
Determine the solubility in grams per 100 mL of solvent using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100
-
The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (255.71 g/mol ).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Conclusion
The solubility of copper(II) sulfamate in organic solvents is a fundamental parameter that governs its application in various chemical processes. While published data is currently lacking, this guide provides a robust experimental framework for researchers to determine this property accurately. The systematic generation and sharing of such data within the scientific community will be invaluable for advancing the use of this compound in organic synthesis and other fields. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic behavior of the system.
"coordination chemistry of copper with sulfamate ligands"
An In-depth Technical Guide to the Coordination Chemistry of Copper with Sulfamate Ligands
Introduction
The coordination chemistry of copper has been a subject of extensive research due to the metal's versatile redox properties (primarily +1 and +2 oxidation states) and its ability to form complexes with diverse geometries and electronic properties.[1] These complexes are pivotal in various fields, including catalysis, materials science, and medicinal chemistry.[2][3] The sulfamate anion (NH₂SO₃⁻) presents itself as a unique and versatile ligand. It is not merely a counterion but can actively coordinate to the copper center, influencing the electronic and steric environment of the resulting complex.[1] This modulation of the copper center's properties makes copper-sulfamate complexes intriguing candidates for applications ranging from electrodeposition and catalysis to the development of novel therapeutic agents.[1][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of copper complexes featuring sulfamate and related sulfonamide ligands, aimed at researchers and professionals in chemistry and drug development.
Synthesis of Copper-Sulfamate Complexes
The synthesis of copper-sulfamate coordination compounds can be achieved through several methods, including conventional solution-based chemistry and more advanced electrochemical techniques. A notable method is the use of alternating-current (AC) electrochemical synthesis, which has been successfully employed to produce novel crystalline copper(I) sulfamate π-complexes.[1] Hydrothermal synthesis is another common technique used for creating crystalline coordination polymers involving copper, sulfate (an analogous ligand), and other organic linkers.[5]
Experimental Protocol: Hydrothermal Synthesis of a Copper-Pyridyltetrazole-Sulfate Complex
This protocol is adapted from the synthesis of [Cu₃(OH)₂(H₂O)₃(3-pyrtet)₂(SO₄)], a related complex demonstrating the integration of sulfate, which has coordination similarities to sulfamate, in a copper-ligand framework.[5]
Materials:
-
Copper(II) sulfate pentahydrate (Cu(SO₄)·5H₂O)
-
5-(3-pyridyl)tetrazole
-
Deionized Water
Procedure:
-
A mixture of Cu(SO₄)·5H₂O (171 mg, 0.684 mmol) and 5-(3-pyridyl)tetrazole (50 mg, 0.342 mmol) is prepared.[5]
-
Deionized water (10.00 g, 556 mmol) is added to the mixture.[5] The initial pH of the mixture is typically around 2.5.[5]
-
The mixture is briefly stirred and then sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 135 °C for 48 hours.[5]
-
After the reaction period, the autoclave is allowed to cool slowly to room temperature.
-
The resulting dark blue block crystals are isolated by filtration, washed with deionized water, and air-dried.[5]
Caption: General workflow for the hydrothermal synthesis of a copper coordination polymer.
Structural and Spectroscopic Characterization
The definitive elucidation of the structure of copper-sulfamate complexes relies heavily on single-crystal X-ray diffraction.[1] This technique provides precise information on bond lengths, bond angles, coordination geometry, and crystal packing. Spectroscopic methods such as Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for further characterization in both solid and solution states.
Coordination Geometry
In a known copper(I) π-complex involving a sulfamate ligand, the copper(I) ion exhibits a trigonal pyramidal environment.[6] This coordination sphere is composed of a nitrogen atom from a tetrazole core, the C=C bond from an S-allyl group, and atoms from the NH₂SO₃⁻ anions.[6] A key structural feature is the bridging nature of the sulfamate anion, which coordinates to two adjacent Cu(I) ions. It occupies a basal plane position through its nitrogen atom and an apical position through one of its oxygen atoms.[6] In many Cu(II) complexes, a distorted octahedral or square pyramidal geometry is common.[7][8]
Quantitative Data: Crystallography and Bond Parameters
The following tables summarize crystallographic data and selected bond parameters for a representative copper(I) sulfamate π-complex with 5-(allylthio)-1-(3,5-dimethylphenyl)-1H-tetrazole.[6]
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Formula | C₂₆H₃₀Cu₂N₁₀O₃S₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.039(3) |
| b (Å) | 10.329(2) |
| c (Å) | 20.370(4) |
| β (°) | 108.35(3) |
| V (ų) | 3198.3(11) |
| Z | 4 |
Data sourced from a study on a novel copper(I) sulfamate π-complex.[6]
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Cu(1)-N(4) | 2.052(3) |
| Cu(1)-C(12) | 2.150(4) |
| Cu(1)-C(13) | 2.141(4) |
| Cu(1)-O(1) | 2.164(3) |
| Cu(1)-N(5) | 2.227(3) |
| N(4)-Cu(1)-O(1) | 121.26(11) |
| N(4)-Cu(1)-N(5) | 114.28(11) |
| O(1)-Cu(1)-N(5) | 91.13(11) |
Data sourced from a study on a novel copper(I) sulfamate π-complex.[6]
Spectroscopic Characterization
-
FTIR Spectroscopy: Infrared spectroscopy helps identify the coordination modes of the sulfamate ligand. Shifts in the vibrational frequencies of the S-O and N-H bonds upon coordination to the copper center provide evidence of complex formation.
-
Electronic (UV-Vis) Spectroscopy: The d-d transitions of the copper center give rise to broad absorption bands in the visible region, which are sensitive to the coordination geometry and ligand field strength.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Cu(II) complexes, EPR is a powerful tool to probe the electronic environment of the copper ion. The g-tensor values are characteristic of the coordination geometry.[9] For instance, Cu(II) complexes with N-sulfonamide ligands have been characterized, showing distorted square pyramidal geometries.[7]
Caption: A logical workflow for the structural and spectroscopic characterization of copper complexes.
Applications in Drug Development and Biology
While research specifically on the biological activities of copper-sulfamate complexes is emerging, the broader class of copper complexes, including those with related sulfonamide ligands, shows significant potential in medicine.[7] They are explored as antimicrobial, anti-inflammatory, and antitumor agents.[2][4] The mode of action often involves interaction with biomolecules like proteins and DNA, sometimes leading to the production of reactive oxygen species (ROS) that can induce cellular damage.[4][10]
Nuclease Activity of Copper-Sulfonamide Complexes
Copper complexes with N-sulfonamide ligands, which are structurally related to sulfamate, have demonstrated the ability to cleave DNA.[7] This nuclease activity is a highly desirable trait for the development of anticancer drugs.
Mechanism of Action: The proposed mechanism involves several steps:
-
Interaction: The complex, often featuring planar aromatic rings from the ligand, intercalates between the base pairs of the DNA double helix.[7]
-
Redox Cycling: The Cu(II) center is reduced to Cu(I) within the complex.[7]
-
ROS Production: The Cu(I) species participates in Fenton or Haber-Weiss-like reactions with available cellular reductants and oxygen, generating highly reactive hydroxyl radicals (HO•).[7]
-
DNA Cleavage: These radicals attack the deoxyribose backbone of the DNA, causing single- or double-strand breaks and ultimately leading to apoptosis (programmed cell death).[7]
Experimental Protocol: DNA Cleavage Assay
This protocol describes a general method to assess the nuclease activity of a synthesized copper complex.[7]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC18)
-
Synthesized copper complex
-
Cacodylate buffer (pH ~6.0)
-
Reducing agent (e.g., ascorbic acid)
-
Oxidizing agent (e.g., H₂O₂)
-
Agarose gel, electrophoresis buffer (e.g., TAE), and loading dye
-
DNA stain (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the buffer, supercoiled DNA, and varying concentrations of the copper complex.
-
Initiate the cleavage reaction by adding H₂O₂ and ascorbic acid.[7] A control reaction without the complex should be run in parallel.
-
Incubate the mixtures at 37 °C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms.
-
Stain the gel with a DNA stain and visualize it under UV light using a gel documentation system.
-
Analyze the results: The supercoiled form (Form I) will migrate fastest, followed by the linear form (Form III, resulting from double-strand cleavage), and the nicked circular form (Form II, from single-strand cleavage) will migrate slowest. An effective nuclease will convert Form I into Forms II and III.
Caption: Proposed mechanism for DNA cleavage by copper-sulfonamide complexes.
Conclusion
The coordination chemistry of copper with sulfamate ligands offers a rich field of study with significant untapped potential. The sulfamate anion's ability to act as a versatile coordinating ligand allows for the synthesis of complexes with unique structural and electronic properties.[1][6] While applications in electrodeposition and catalysis are established areas of research, the potential for these compounds in drug development is particularly compelling. Drawing parallels from closely related sulfonamide complexes, copper-sulfamate compounds are promising candidates for new anticancer and antimicrobial agents.[7] Future research should focus on the systematic synthesis of a broader range of copper-sulfamate complexes, comprehensive evaluation of their stability and reactivity, and in-depth investigation into their biological activities to unlock their full therapeutic potential.
References
- 1. Copper sulfamate | 14017-38-0 | Benchchem [benchchem.com]
- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E16 The Copper(II) Sulfate / Ammonia Complex [scilearn.sydney.edu.au]
- 9. Selective coordination ability of sulfamethazine Schiff-base ligand towards copper(II): molecular structures, spectral and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Copper(I) Sulfamate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of copper(I) sulfamate complexes, focusing on detailed experimental protocols, quantitative data, and structural characterization. The unique properties of these complexes, stemming from the versatile coordination of the sulfamate anion and the stabilization of the copper(I) oxidation state, make them promising candidates for applications in materials science and drug development.
Introduction
Copper complexes are of significant interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] The sulfamate anion (NH₂SO₃⁻) is a versatile ligand capable of acting as a bridging ligand, coordinating to metal centers through both its nitrogen and oxygen atoms.[5] This bridging capability allows for the construction of unique coordination polymers.[5] This guide focuses on the synthesis and characterization of copper(I) sulfamate complexes, providing a consolidated resource for researchers in the field.
Synthesis Methodologies
Several methods have been employed for the synthesis of copper(I) sulfamate complexes, primarily involving the reaction of a copper(II) salt with sulfamic acid in the presence of a reducing agent and an appropriate organic ligand. Alternating-current (AC) electrochemical synthesis has also proven to be an effective technique for obtaining crystalline π-complexes.[5][6]
Conventional Chemical Synthesis
A common route involves the in-situ reduction of Cu(II) to Cu(I) in the presence of the desired ligands.
Experimental Protocol: Synthesis of [Cu₂(C₆H₁₀N₃S₂)₂(NH₂SO₃)₂]
This protocol is adapted from the synthesis of a copper(I) sulfamate π-complex with 5-methyl-N-(allyl)-1,3,4-thiadiazol-2-amine.[7]
-
Preparation of the Copper(I) Solution:
-
Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in aqueous ammonia to form a deep blue solution of tetraamminecopper(II) sulfate.[8]
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) portion-wise to the solution while stirring under a nitrogen atmosphere.[8] The solution will turn colorless, indicating the reduction of Cu(II) to Cu(I) and the formation of a [Cu(NH₃)₂]⁺ solution.[8]
-
-
Reaction with Ligand and Sulfamic Acid:
-
Prepare a separate solution of the organic ligand (e.g., 5-methyl-N-(allyl)-1,3,4-thiadiazol-2-amine) and sulfamic acid in a suitable solvent such as ethanol.
-
Slowly add the copper(I) solution to the ligand and sulfamic acid solution with continuous stirring.
-
-
Crystallization and Isolation:
-
Allow the resulting mixture to stand at room temperature for slow crystallization.
-
Collect the formed crystals by filtration, wash with water, ethanol, and diethyl ether, and then dry under vacuum.[8]
-
Alternating-Current Electrochemical Synthesis
This technique has been successfully used to synthesize novel crystalline copper(I) sulfamate π-complexes.[5][6]
Experimental Protocol: AC Electrochemical Synthesis of Copper(I) Sulfamate π-Complexes
-
Electrochemical Cell Setup:
-
Crystallization:
-
Crystals of the copper(I) sulfamate complex will form on the electrodes over time.[6]
-
-
Isolation:
-
Carefully remove the crystals from the electrodes for subsequent analysis.
-
Structural Characterization and Data
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these complexes.[5] The data reveals key information about the coordination environment of the copper(I) ion, bond lengths, and bond angles.
Coordination Environment of Copper(I)
In many of the reported structures, the copper(I) ion exhibits a trigonal pyramidal geometry.[6] The coordination sphere is typically composed of a nitrogen atom from the organic ligand, a C=C bond from an allyl group of the same ligand, and oxygen and nitrogen atoms from bridging sulfamate anions.[6] The sulfamate anion often acts as a bridging ligand, connecting two adjacent copper(I) ions.[6]
Tabulated Crystallographic Data
The following table summarizes key crystallographic data for a representative copper(I) sulfamate complex, [Cu{(2-F-Ph)TSA}(NH₂SO₃)].
| Parameter | Value[6] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.545(3) |
| b (Å) | 12.890(4) |
| c (Å) | 14.249(4) |
| V (ų) | 1385.8(8) |
| Z | 4 |
Visualizing Synthesis and Structure
Synthesis Workflow
The following diagram illustrates the general workflow for the conventional chemical synthesis of copper(I) sulfamate complexes.
Caption: Conventional Synthesis Workflow.
Bridging Coordination of the Sulfamate Anion
The diagram below illustrates the bridging mode of the sulfamate anion between two copper(I) centers, a common structural motif in these complexes.
Caption: Sulfamate Bridging Mode.
Potential Applications in Drug Development
While research into the specific applications of copper(I) sulfamate complexes is ongoing, the broader field of copper complexes in medicine provides a strong rationale for their investigation. Copper compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3] The unique structural features of copper(I) sulfamate complexes may lead to novel mechanisms of action and therapeutic benefits. The presence of both a copper center and a sulfamate moiety, a functional group found in some pharmaceuticals, offers intriguing possibilities for the design of new therapeutic agents.
Conclusion
This guide has provided a comprehensive overview of the synthesis of copper(I) sulfamate complexes, with a focus on practical experimental details and structural data. The methodologies presented, including both conventional chemical synthesis and AC electrochemical techniques, offer versatile routes to these novel coordination compounds. The detailed structural information and visualizations provide a foundation for understanding the key features of these complexes. Further research into the biological activities of copper(I) sulfamate complexes is warranted to explore their full potential in the field of drug development.
References
- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Based Antibiotic Strategies: Exploring Applications in the Hospital Setting and the Targeting of Cu Regulatory Pathways and Current Drug Design Trends [mdpi.com]
- 5. Copper sulfamate | 14017-38-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [scholarworks.wm.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of Copper Sulfamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic techniques used to characterize copper(II) sulfamate, with a focus on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. This document offers experimental protocols and data interpretation to aid in the analysis of this compound.
Introduction to the Spectroscopic Analysis of Copper(II) Sulfamate
Copper(II) sulfamate, with the chemical formula Cu(SO₃NH₂)₂, is an inorganic compound of interest in various chemical applications. Spectroscopic characterization is crucial for confirming its identity, determining its purity, and understanding its structural and electronic properties. The sulfamate anion (SO₃NH₂⁻) can coordinate with the copper(II) ion through either its oxygen or nitrogen atoms, leading to different coordination geometries that can be probed by spectroscopic methods.[1]
-
UV-Visible Spectroscopy provides information about the electronic transitions within the d-orbitals of the copper(II) ion. The position and intensity of the absorption bands are sensitive to the coordination environment of the metal center.
-
Infrared (IR) Spectroscopy identifies the vibrational modes of the functional groups present in the molecule, particularly the sulfamate ligand. This technique is instrumental in understanding the bonding between the copper ion and the sulfamate ligand.
-
Raman Spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and can provide information about the compound's lattice vibrations.
Data Presentation
The following tables summarize the key spectroscopic data for copper sulfamate and related copper compounds. Due to the limited availability of published data specifically for pure copper(II) sulfamate, data for a hydrated this compound complex and the closely related copper(II) sulfate are included for comparative purposes.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |
| Copper(II) Sulfamate (aqueous) | Water | ~800 - 810 | Not Reported | d-d transitions |
| Copper(II) Sulfate (aqueous) | Water | ~800 - 810[1] | ~12 L mol⁻¹ cm⁻¹ | d-d transitions |
Note: The UV-Vis absorption for aqueous copper(II) sulfamate is expected to be very similar to that of aqueous copper(II) sulfate, characterized by a broad, weak absorption in the near-infrared region due to the d-d transitions of the hydrated Cu(II) ion.[1]
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Cu(SO₃NH₂)₂]·xH₂O | 3350 | Strong | N-H stretching |
| 1290 | Medium | S-O/S=O stretching | |
| 1230 | Strong | S-O/S=O stretching | |
| 1077 | Strong | S-O/S=O stretching | |
| 970 | Strong | - | |
| 625 | Strong | - | |
| 592 | Medium | - |
Source: Adapted from data for a this compound complex, [Cu(SO₃NH₂)₂]·xH₂O.[1]
Table 3: Raman Spectroscopic Data
| Compound | Raman Shift (cm⁻¹) | Intensity | Assignment |
| Basic Copper Sulfates (general) | 972 - 990 | Strong | SO₄²⁻ symmetric stretching |
| 1076 - 1271 | Variable | SO₄²⁻ antisymmetric stretching | |
| 415 - 517 | Variable | OSO bending modes | |
| 3260 - 3588 | Variable | OH stretching (for hydrated species) |
Note: The Raman data presented is for basic copper sulfate minerals.[2] The vibrational modes of the sulfamate group are expected to be in similar regions to the sulfate group.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of an aqueous solution of this compound.
Objective: To determine the maximum absorption wavelength (λmax) and absorbance of a this compound solution.
Materials and Equipment:
-
Copper(II) sulfamate
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 20-30 minutes.
-
Blank Measurement: Fill a quartz cuvette with distilled water (the solvent) to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse a cuvette with a small amount of the most dilute standard solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 400-1000 nm for copper(II) compounds).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
-
Repeat for all Standards: Repeat the measurement for all prepared standard solutions.
This protocol describes the analysis of solid this compound powder using an ATR-FTIR spectrometer.
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials and Equipment:
-
Copper(II) sulfamate powder
-
ATR-FTIR spectrometer with a diamond or germanium crystal
-
Spatula
Procedure:
-
Instrument and Accessory Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a spatula.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the powder, ensuring good contact with the crystal surface.
-
Spectral Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected interferogram is Fourier-transformed to produce the infrared spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
This protocol details the procedure for acquiring the Raman spectrum of solid, crystalline this compound.
Objective: To obtain the Raman spectrum of crystalline this compound to identify its vibrational modes.
Materials and Equipment:
-
Crystalline copper(II) sulfamate
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
-
Glass microscope slide
Procedure:
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer).
-
Sample Preparation: Place a small amount of the crystalline this compound onto a clean glass microscope slide.
-
Sample Focusing: Place the slide on the microscope stage of the spectrometer. Focus the laser onto the sample using the microscope objective.
-
Parameter Setup: Set the data acquisition parameters, including the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.
-
Spectral Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹).
-
Data Processing: Process the raw spectrum to remove any background fluorescence, if necessary.
-
Peak Identification: Identify and label the characteristic Raman shifts of the sample.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Caption: Workflow for Raman Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols for Copper Electroplating in Microelectronics
Introduction
Copper has become the primary metallization material in advanced microelectronics due to its lower electrical resistivity and higher electromigration resistance compared to aluminum. Electroplating is the most common method for depositing copper for interconnects, through-silicon vias (TSVs), redistribution layers (RDLs), and pillar bumping. This document provides detailed application notes and protocols for formulating and operating an acidic copper electroplating bath, primarily focusing on the widely used copper sulfate chemistry, as specific formulations for copper sulfamate baths in microelectronics are not extensively available in public literature.
I. Copper Electroplating Bath Formulation
The electroplating bath is a complex chemical system designed to produce a copper deposit with specific mechanical and electrical properties. The bath consists of inorganic components and organic additives, each playing a crucial role in the deposition process.
Inorganic Components
The primary inorganic components of an acidic copper electroplating bath are copper sulfate, sulfuric acid, and a source of chloride ions.
| Component | Concentration Range | Function |
| Copper Sulfate (CuSO₄·5H₂O) | 180 - 250 g/L | Provides the source of copper ions (Cu²⁺) for deposition. |
| Sulfuric Acid (H₂SO₄) | 30 - 80 g/L | Increases the conductivity of the bath and acts as a charge carrier. |
| Chloride Ions (Cl⁻) | 30 - 70 ppm | Works in conjunction with organic additives to control the deposition rate. |
Organic Additives
Organic additives are critical for achieving void-free filling of high-aspect-ratio features and for controlling the morphology of the deposited copper.[1][2][3][4] They are typically categorized as suppressors, accelerators, and levelers.
| Additive Type | Example Compounds | Typical Concentration | Function |
| Suppressors | Polyethylene Glycol (PEG) | 100 - 1000 ppm | Adsorbs on the wafer surface, especially at the top of features, to inhibit deposition and promote bottom-up fill. Acts as a wetting agent. |
| Accelerators | Bis(3-sulfopropyl) disulfide (SPS) | 1 - 100 ppm | Competes with the suppressor and enhances the deposition rate at the bottom of features, promoting bottom-up growth. |
| Levelers | Janus Green B (JGB), Thiourea | 1 - 20 ppm | Adsorbs at high current density areas (protrusions) to suppress growth and promote a smooth, level deposit. |
II. Experimental Protocols
A. Bath Preparation
-
Dissolution of Copper Sulfate: In a clean plating tank, dissolve the required amount of copper sulfate pentahydrate in deionized water with agitation. Heating the solution can aid in dissolution.
-
Addition of Sulfuric Acid: Slowly and carefully add the required volume of concentrated sulfuric acid to the copper sulfate solution. Always add acid to water, never the other way around , as the reaction is highly exothermic.
-
Addition of Chloride: Add the chloride ions, typically from a solution of hydrochloric acid or a salt like sodium chloride.
-
Addition of Organic Additives: Introduce the suppressor, accelerator, and leveler in their respective concentrations. It is often recommended to add them sequentially, allowing each to dissolve completely before adding the next.
-
Purification: Perform a dummy plating run on a scrap wafer or cathode at a low current density (e.g., 0.5 A/dm²) to remove metallic impurities.[5]
-
Analysis and Adjustment: Analyze the concentration of all components and adjust as necessary to bring them within the desired operating range.
B. Electroplating Process
-
Substrate Preparation: The wafer or substrate to be plated must have a conductive seed layer, typically of copper or a barrier metal like titanium or tantalum.
-
Plating Cell Setup: Place the substrate in the plating cell, ensuring good electrical contact. The substrate acts as the cathode. An appropriate anode, usually phosphorized copper, is used.
-
Operating Parameters: Set the desired operating parameters.
| Parameter | Typical Range | Effect on Deposit |
| Current Density | 10 - 50 A/ft² (1 - 5 A/dm²) | Affects plating rate, grain structure, and deposit properties. |
| Temperature | 20 - 30 °C | Influences conductivity, additive behavior, and deposit stress. |
| Agitation | Mechanical or air sparging | Ensures uniform concentration of ions and additives at the wafer surface. |
-
Deposition: Apply the current and begin the deposition process. The plating time will depend on the desired copper thickness and the current density used.
-
Post-Plating Rinse and Dry: After plating, thoroughly rinse the substrate with deionized water and dry it with nitrogen.
C. Bath Analysis and Maintenance
Regular analysis of the plating bath is crucial for maintaining consistent deposit quality.
| Analysis Method | Component Measured | Description |
| Cyclic Voltammetric Stripping (CVS) | Organic Additives (Suppressor, Accelerator, Leveler) | An electrochemical technique that measures the effect of additives on the plating rate, which is correlated to their concentration. |
| High-Performance Liquid Chromatography (HPLC) | Organic Additives and their breakdown products | Separates and quantifies the different organic components in the bath. |
| Ion Chromatography (IC) | Inorganic Anions (Sulfate, Chloride) | Separates and quantifies the inorganic anions. |
| Titration | Copper Sulfate, Sulfuric Acid | Standard chemical titration methods for determining the concentration of the main inorganic components. |
III. Visualizations
A. Logical Flow of the Copper Electroplating Process
Caption: Workflow of the copper electroplating process.
B. Interaction of Additives in Feature Filling
References
Application Notes and Protocols: Copper(II) Sulfamate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of copper(II) sulfamate as a novel and efficient catalyst in organic synthesis. The information presented is intended to guide researchers in the application of this catalyst for the synthesis of valuable heterocyclic compounds.
Introduction
Copper(II) sulfamate, Cu(NH₂SO₃)₂, is emerging as a promising catalyst in the field of organic synthesis. It is a cost-effective, and versatile Lewis acid catalyst. To date, its most significant and well-documented application is in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs via the Biginelli reaction[1][2][3]. This multicomponent reaction is of great importance in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone (DHPM) core, which include antiviral, antitumor, antibacterial, and anti-inflammatory properties[1]. The use of copper(II) sulfamate as a catalyst offers several advantages over classical methods, including milder reaction conditions, shorter reaction times, and good to excellent yields[1][2].
Preparation of Copper(II) Sulfamate Catalyst
Copper(II) sulfamate can be readily prepared in the laboratory. A common method involves the reaction of a copper-containing base, such as copper carbonate, with sulfamic acid[1].
Protocol for Catalyst Preparation:
-
Dissolve 10 g of sulfamic acid in 100 ml of warm water.
-
Add copper carbonate in small portions with stirring until the evolution of carbon dioxide ceases.
-
Filter the solution by suction to remove any unreacted copper carbonate.
-
Add a couple of crystals of sulfamic acid to the filtrate.
-
Evaporate the solution on a steam bath until a blue oil is obtained.
-
Cool the residue and triturate it with acetone until a solid is formed.
Application in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. Copper(II) sulfamate has been demonstrated to be a highly effective catalyst for this transformation[1][3].
General Reaction Scheme
The general scheme for the copper(II) sulfamate-catalyzed Biginelli reaction is as follows:
Where R can be an aryl or alkyl group, and X can be oxygen (for urea) or sulfur (for thiourea).
Proposed Catalytic Cycle
The proposed mechanism for the Biginelli reaction catalyzed by copper(II) sulfamate involves the initial formation of an acylimine intermediate from the aldehyde and urea/thiourea. The copper(II) sulfamate, acting as a Lewis acid, stabilizes this intermediate through coordination. Subsequent addition of the enolate of the β-ketoester to the activated acylimine, followed by cyclization and dehydration, yields the final dihydropyrimidinone product[1].
Caption: Proposed mechanism for the copper(II) sulfamate-catalyzed Biginelli reaction.
Quantitative Data
The efficiency of copper(II) sulfamate as a catalyst is demonstrated by the high yields obtained for a variety of substrates in the Biginelli reaction. The optimal conditions were found to be 1 mol% of the catalyst in refluxing glacial acetic acid for 5 hours[1].
| Entry | Aldehyde (R) | X | Product | Yield (%)[1] |
| 1 | C₆H₅ | O | 4a | 95 |
| 2 | 4-CH₃-C₆H₄ | O | 4b | 92 |
| 3 | 4-CH₃O-C₆H₄ | O | 4c | 94 |
| 4 | 4-Cl-C₆H₄ | O | 4d | 96 |
| 5 | 3-NO₂-C₆H₄ | O | 4e | 91 |
| 6 | 4-NO₂-C₆H₄ | O | 4f | 93 |
| 7 | Cinnamaldehyde | O | 4g | 85 |
| 8 | Furfural | O | 4h | 88 |
| 9 | n-C₃H₇ | O | 4i | 78 |
| 10 | C₆H₅ | S | 5a | 92 |
| 11 | 4-CH₃-C₆H₄ | S | 5b | 90 |
| 12 | 4-CH₃O-C₆H₄ | S | 5c | 93 |
| 13 | 4-Cl-C₆H₄ | S | 5d | 94 |
| 14 | 3-NO₂-C₆H₄ | S | 5e | 89 |
Experimental Protocol
The following is a general experimental protocol for the copper(II) sulfamate-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)ones[1].
Materials:
-
Aldehyde (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Urea or Thiourea (3 mmol)
-
Copper(II) sulfamate (0.02 mmol, 1 mol%)
-
Glacial acetic acid (10 mL)
-
Ethanol (for recrystallization)
-
Crushed ice
-
Standard laboratory glassware and apparatus for reflux and filtration
Procedure:
-
In a round-bottom flask, combine the aldehyde (2 mmol), ethyl acetoacetate (2 mmol), urea or thiourea (3 mmol), and copper(II) sulfamate (0.02 mmol).
-
Add glacial acetic acid (10 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 100°C.
-
Maintain the reaction at reflux for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice (50 g) and stir for 5 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (50 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-(thio)one.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidinones using copper(II) sulfamate as a catalyst.
Caption: General workflow for the synthesis of DHPMs using a copper(II) sulfamate catalyst.
Conclusion and Future Outlook
Copper(II) sulfamate has been successfully established as a novel and efficient catalyst for the Biginelli reaction, providing a straightforward and effective method for the synthesis of biologically relevant dihydropyrimidinones[1]. The mild reaction conditions, short reaction times, and high yields make this protocol an attractive alternative to existing methods.
While the current literature primarily focuses on this application, the potential of copper(II) sulfamate as a catalyst in other organic transformations remains an area for future exploration[1]. Further research could investigate its utility in other multicomponent reactions, cross-coupling reactions, or asymmetric synthesis, potentially expanding the toolkit of synthetic chemists and drug development professionals.
References
"protocol for copper electrodeposition from a sulfamate bath"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Copper electrodeposition from a sulfamate bath is a specialized process utilized in various high-technology applications, including the fabrication of electronic components and precision electroforming. This method offers several advantages over the more common sulfate-based copper plating, such as lower internal stress in the deposited copper layer, higher deposition rates, and excellent ductility. These properties are particularly crucial in applications where thermal cycling and mechanical stability are significant concerns.
The sulfamate bath chemistry is known for producing fine-grained and smooth copper deposits. The bath's composition and operating parameters can be precisely controlled to achieve desired deposit characteristics, such as hardness and electrical conductivity. The selection of appropriate additives is critical in controlling the deposit's morphology, brightness, and leveling. This protocol provides a comprehensive guide for establishing and operating a copper sulfamate electrodeposition process for research and development purposes.
Experimental Protocols
I. Bath Composition
The formulation of the this compound bath is critical to achieving the desired deposit properties. Below are typical concentration ranges for the primary components of the bath. It is recommended to start with the nominal concentrations and optimize based on specific application requirements.
| Component | Concentration Range | Nominal Concentration | Purpose |
| This compound (Cu(SO₃NH₂)₂) | 300 - 450 g/L | 375 g/L | Primary source of copper ions. |
| Sulfamic Acid (HSO₃NH₂) | 15 - 45 g/L | 30 g/L | Increases conductivity and prevents precipitation of copper hydroxide. |
| Chloride Ions (Cl⁻) | 20 - 100 mg/L | 50 mg/L | Acts as a grain refiner and works synergistically with brighteners. |
| Brightener/Leveler Additives | As per supplier | As per supplier | Organic additives to control deposit brightness, leveling, and internal stress. |
II. Operating Parameters
Precise control over the operating parameters is essential for reproducible and high-quality copper deposition.
| Parameter | Range | Nominal Value | Impact on Deposit |
| pH | 1.0 - 2.0 | 1.5 | Affects cathode efficiency and deposit properties. Lower pH can increase internal stress. |
| Temperature | 40 - 60 °C | 50 °C | Influences deposition rate, deposit stress, and additive performance. |
| Cathode Current Density | 2 - 10 A/dm² | 5 A/dm² | Determines the plating speed and deposit morphology. |
| Anode Current Density | 1 - 5 A/dm² | 2.5 A/dm² | Ensures proper anode dissolution and prevents passivation. |
| Agitation | Moderate to Vigorous | Moderate | Essential for uniform deposit thickness and to replenish copper ions at the cathode surface. |
III. Step-by-Step Experimental Procedure
-
Bath Preparation: a. Fill a clean plating tank with approximately 75% of the final volume of deionized water. b. Heat the water to the desired operating temperature (e.g., 50 °C). c. Slowly dissolve the required amount of this compound into the heated water with continuous agitation. d. Once the this compound is fully dissolved, add the specified amount of sulfamic acid. e. Add the chloride ions, typically from a solution of hydrochloric acid or sodium chloride. f. Add the proprietary brightener and leveler additives according to the supplier's recommendations. g. Add deionized water to reach the final bath volume and continue to agitate until the solution is homogeneous. h. Check and adjust the pH of the bath using sulfamic acid (to lower pH) or a suitable alkali (e.g., copper carbonate) to raise the pH.
-
Substrate Preparation: a. The substrate to be plated must be thoroughly cleaned to ensure good adhesion of the copper deposit. b. Degreasing: Remove any organic contaminants from the substrate surface using an alkaline cleaner. c. Rinsing: Thoroughly rinse the substrate with deionized water. d. Acid Activation: Dip the substrate in a dilute acid solution (e.g., 10% sulfuric acid or sulfamic acid) to remove any surface oxides. e. Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in the plating bath.
-
Electrodeposition Process: a. Immerse the prepared substrate (cathode) and high-purity copper anodes into the sulfamate bath. b. Ensure proper electrical connections to the rectifier. The substrate is connected to the negative terminal (cathode) and the copper anodes to the positive terminal (anode). c. Apply the desired current density and begin the electrodeposition process for the calculated time to achieve the target thickness. d. Maintain continuous agitation throughout the plating process. e. Monitor the bath temperature and pH periodically and make adjustments as necessary.
-
Post-Treatment: a. Once the desired plating thickness is achieved, turn off the rectifier and carefully remove the plated substrate from the bath. b. Immediately rinse the plated part thoroughly with deionized water to remove any residual plating solution. c. Dry the plated part using a suitable method, such as blowing with clean, dry air or baking in an oven at a low temperature.
Experimental Workflow
Caption: Experimental workflow for copper electrodeposition.
Signaling Pathway of Additives in Copper Electrodeposition
Application of Copper Electroplating in Printed Circuit Board Manufacturing: A Focus on Copper Sulfate Chemistry
Introduction
Copper electroplating is a cornerstone of modern Printed Circuit Board (PCB) manufacturing, providing the conductive pathways that form the circuitry. This process involves the electrochemical deposition of copper onto the PCB surface and within through-holes and vias to create a robust and reliable electrical interconnect.
While various copper plating chemistries exist, the vast majority of information and established industrial practices revolve around the use of copper sulfate-based electrolytes . Despite inquiries into the use of copper sulfamate for this application, publicly available, detailed technical information, including specific bath formulations, operating parameters, and established protocols for PCB manufacturing, is exceedingly scarce. In contrast, copper sulfate chemistry is well-documented and widely implemented.
Therefore, these application notes will provide a comprehensive overview of the application of copper sulfate electroplating in PCB manufacturing, addressing the core requirements of bath composition, experimental protocols, and process visualization. The principles and methodologies described herein for copper sulfate can serve as a foundational understanding for any potential, though less common, this compound applications.
Overview of Copper Electroplating in PCB Manufacturing
The electroplating process in PCB fabrication follows an initial electroless copper deposition step. Electroless copper provides a thin, conductive layer over the non-conductive surfaces of the board, particularly within the drilled holes (vias and through-holes), making them suitable for subsequent electrolytic plating. The subsequent electrolytic copper plating builds up the copper thickness to the desired level, ensuring low electrical resistance and high current-carrying capacity.
Key applications of copper electroplating in PCB manufacturing include:
-
Through-Hole Plating (THP): Creating conductive barrels in holes that connect different layers of the PCB.
-
Via Filling: Completely or partially filling vias with copper to create a solid conductive path, which is crucial for high-density interconnect (HDI) PCBs and for thermal management.
-
Surface Plating: Increasing the thickness of surface traces and pads.
Copper Sulfate Plating Bath Composition and Operating Parameters
The composition and operating parameters of a copper sulfate plating bath are critical for achieving the desired deposit properties, such as ductility, tensile strength, and uniform thickness. Additives play a crucial role in controlling the plating process and the quality of the copper deposit.
Bath Composition
The following table summarizes the typical composition of an acid copper sulfate plating bath for PCB manufacturing.
| Component | Concentration Range | Function |
| Copper Sulfate (CuSO₄·5H₂O) | 75 - 225 g/L | Primary source of copper ions (Cu²⁺). Higher concentrations can support higher plating speeds. |
| Sulfuric Acid (H₂SO₄) | 50 - 200 g/L | Increases the conductivity of the bath, allowing for the use of lower voltages. It also helps to prevent the precipitation of copper salts. |
| Chloride Ions (Cl⁻) | 50 - 150 ppm | Works in conjunction with organic additives to control the deposition process and achieve bright, level deposits. |
| Organic Additives | Varies | A complex mixture of proprietary chemicals that act as brighteners, carriers (suppressors), and levelers to control the deposit properties. |
Operating Parameters
The table below outlines the typical operating parameters for a copper sulfate plating bath in PCB applications.
| Parameter | Range | Impact on Plating Process |
| Cathode Current Density | 1 - 5 A/dm² (10 - 50 A/ft²) | Directly influences the plating rate and the grain structure of the copper deposit. Higher current densities can lead to rough or burnt deposits if not properly controlled. |
| Temperature | 20 - 35 °C (68 - 95 °F) | Affects the conductivity of the bath and the activity of the organic additives. Higher temperatures can increase the plating rate but may also lead to faster additive breakdown. |
| Agitation | Moderate to vigorous (Air or mechanical) | Ensures a uniform supply of copper ions and additives to the PCB surface, preventing localized depletion and ensuring a uniform deposit thickness, especially within through-holes. |
| Anodes | Phosphorized Copper (0.04-0.06% P) | The phosphorus content helps to form a black film on the anode surface, which promotes uniform dissolution and prevents the formation of copper particles that can contaminate the bath. |
| Filtration | Continuous | Removes particulate contamination from the bath, which can cause roughness in the copper deposit. |
Experimental Protocols
The following sections provide detailed protocols for key copper electroplating processes in PCB manufacturing using a copper sulfate bath.
Protocol for Through-Hole Plating
This protocol describes the steps for plating copper into the through-holes of a multi-layer PCB.
Objective: To achieve a uniform and reliable copper layer within the through-holes, ensuring electrical connectivity between PCB layers.
Materials and Equipment:
-
PCB with drilled and electroless copper-plated through-holes
-
Acid copper sulfate electroplating bath (composition as per Table 1)
-
Plating tank with anodes, heating/cooling system, and agitation
-
DC power supply (rectifier)
-
Fixtures for holding the PCB
-
Rinse tanks (deionized water)
-
Drying oven
Procedure:
-
Pre-treatment:
-
Ensure the PCB has undergone proper cleaning and activation steps prior to electroless copper plating.
-
Visually inspect the electroless copper layer for uniform coverage, especially within the holes.
-
-
Racking:
-
Securely mount the PCB onto a plating rack, ensuring good electrical contact. The design of the rack is critical for uniform current distribution.
-
-
Acid Dip:
-
Immerse the racked PCB in a 10% sulfuric acid solution for 1-2 minutes to remove any surface oxides from the electroless copper.
-
-
Rinse:
-
Thoroughly rinse the PCB with deionized water to remove any residual acid.
-
-
Electroplating:
-
Immerse the PCB into the acid copper sulfate plating bath.
-
Connect the rack to the cathode bar of the plating tank.
-
Apply the DC current at the desired current density (e.g., 2.5 A/dm²).
-
Plate for a calculated time to achieve the target copper thickness (typically 20-25 µm). Plating time can be estimated using Faraday's laws of electrolysis, but is often determined empirically.
-
Ensure continuous agitation and filtration throughout the plating cycle.
-
-
Post-treatment:
-
Remove the PCB from the plating bath and rinse thoroughly with deionized water.
-
Dry the PCB in an oven at a temperature that will not damage the substrate (e.g., 100-120°C).
-
-
Inspection:
-
Visually inspect the plated through-holes for uniform coverage and the absence of voids.
-
Perform cross-sectional analysis to measure the copper thickness within the holes and on the surface.
-
Protocol for Via Filling
This protocol outlines the process for filling blind microvias with copper, a common requirement for HDI PCBs.
Objective: To achieve a void-free copper fill in microvias with minimal surface copper deposition (overburden).
Materials and Equipment:
-
HDI PCB with laser-drilled and electroless copper-plated microvias
-
Specially formulated acid copper sulfate via-fill plating bath (often with a higher copper concentration and a specific additive package)
-
Plating tank with advanced agitation (e.g., eductors) and precise current control (pulse or reverse-pulse rectifier may be used)
-
Fixtures for holding the PCB
-
Rinse tanks (deionized water)
-
Drying oven
Procedure:
-
Pre-treatment:
-
Similar to through-hole plating, ensure the PCB is properly cleaned, activated, and has a uniform electroless copper layer.
-
-
Racking:
-
Mount the PCB on a plating rack designed for uniform current distribution across the entire surface.
-
-
Acid Dip and Rinse:
-
Perform an acid dip and deionized water rinse as described in the through-hole plating protocol.
-
-
Via Fill Electroplating:
-
Immerse the PCB into the via-fill plating bath.
-
Connect the rack to the cathode.
-
Apply a specific current waveform (e.g., DC, pulse, or periodic pulse reverse) at a current density optimized for "bottom-up" filling. The additive package in the via-fill bath is designed to suppress plating on the surface and at the via opening while accelerating it at the bottom of the via.
-
The plating time is critical and is determined based on the via dimensions to achieve a complete fill without excessive surface copper.
-
-
Post-treatment:
-
Rinse and dry the PCB as previously described.
-
-
Planarization (if required):
-
In some cases, a planarization step (e.g., chemical-mechanical polishing or CMP) may be necessary to remove the overburden of surface copper and create a flat surface for subsequent processing.
-
-
Inspection:
-
Use cross-sectional analysis and microscopy to inspect the filled vias for voids, dimples, and overall fill quality.
-
Process Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and relationships in the copper electroplating process for PCB manufacturing.
Application Notes and Protocols: Current Density Effects in Copper Sulfamate Electroplating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper electroplating from sulfamate-based electrolytes is a critical process in numerous high-technology applications, including the fabrication of microelectronics, precision optics, and various components in scientific instrumentation. The properties of the electrodeposited copper, such as its mechanical strength, ductility, internal stress, and surface morphology, are paramount to the performance and reliability of the final product. Current density is one of the most influential parameters in the electroplating process, directly impacting the kinetics of copper deposition and, consequently, the microstructure and material properties of the deposit.
These application notes provide a detailed overview of the effects of current density on copper deposits from sulfamate baths. This document outlines the underlying principles, summarizes key quantitative data, and provides detailed experimental protocols for the characterization of electroplated copper films.
The Role of Current Density in Electrodeposition
Current density, the amount of electric current per unit area of the cathode surface, governs the rate of the electrochemical reduction of copper ions to copper metal. Variations in current density can lead to significant changes in the deposit's properties:
-
Grain Size and Morphology: At low current densities, the rate of nucleation is typically slow, leading to the formation of larger, more columnar grains. As the current density increases, the overpotential for deposition also increases, which favors a higher nucleation rate over grain growth. This results in a finer, more equiaxed grain structure. However, excessively high current densities can lead to dendritic or "burnt" deposits due to mass transport limitations of copper ions to the cathode surface.
-
Internal Stress: The internal stress of an electrodeposit can be either tensile (a tendency to contract) or compressive (a tendency to expand). In copper sulfamate plating, lower current densities often result in lower internal stress. As the current density increases, the internal stress, typically tensile in nature, tends to increase. High internal stress can lead to cracking, peeling, or deformation of the plated layer, compromising the integrity of the component.
-
Mechanical Properties: The mechanical properties of the copper deposit, such as hardness, tensile strength, and ductility (measured as elongation), are strongly influenced by its microstructure. Generally, a finer grain structure, often achieved at higher current densities, leads to increased hardness and tensile strength, in accordance with the Hall-Petch relationship. However, this increase in strength is often accompanied by a decrease in ductility.
-
Impurity Incorporation: At very low current densities, there can be an increased incorporation of impurities from the plating bath into the deposit. Conversely, at very high current densities, the rapid deposition rate can also lead to the inclusion of bath additives and other impurities.
Quantitative Effects of Current Density on Deposit Properties
The following table summarizes the typical effects of varying current density on the key properties of electrodeposited copper. It is important to note that the exact values can be influenced by other plating parameters such as bath composition, temperature, and agitation. The data presented is illustrative and based on trends observed in acidic copper electroplating systems.
| Current Density (A/dm²) | Tensile Strength (MPa) | Elongation (%) | Hardness (HV) | Internal Stress | Grain Size |
| Low (e.g., 1-3) | Lower | Higher | Softer | Low Tensile | Coarser, Columnar |
| Medium (e.g., 4-8) | Moderate | Moderate | Moderate | Moderate Tensile | Finer, More Equiaxed |
| High (e.g., 9-15) | Higher | Lower | Harder | High Tensile | Fine-Grained |
Experimental Protocols
Hull Cell Analysis
The Hull cell is a valuable tool for qualitatively assessing the effects of current density on the appearance of the copper deposit over a wide range.[1]
Objective: To visually evaluate the plating characteristics of a this compound bath at different current densities.
Materials:
-
267 mL Hull cell
-
Copper anode
-
Polished brass or steel Hull cell panel
-
DC power supply
-
Heater and thermostat (if operating at elevated temperatures)
-
Agitation source (e.g., air sparger or magnetic stirrer)
-
This compound plating solution
-
Appropriate cleaning and activation solutions (e.g., alkaline cleaner, acid dip)
Procedure:
-
Clean the Hull cell panel by immersing it in an alkaline cleaner, followed by a water rinse.
-
Activate the panel by dipping it in a dilute acid solution, followed by a final water rinse.
-
Place the copper anode in the designated slot in the Hull cell.
-
Fill the Hull cell with the this compound solution to the 267 mL mark.
-
Heat the solution to the desired operating temperature and apply agitation.
-
Place the cleaned and activated panel in the cathode slot.
-
Connect the anode and cathode to the DC power supply.
-
Apply a specific total current (e.g., 2 A) for a set duration (e.g., 10 minutes).
-
After plating, remove the panel, rinse it with water, and dry it.
-
Examine the panel for variations in appearance across its length, which correspond to different current densities (high current density on the end closest to the anode, and low current density on the end farthest from the anode). Observe for brightness, dullness, burning, and graininess.
Internal Stress Measurement (Bent Strip Method)
The bent strip method is a straightforward technique for quantifying the internal stress of an electrodeposit.[2][3]
Objective: To measure the internal stress of a copper deposit plated at a specific current density.
Materials:
-
Bent strip apparatus (including test strips, a plating cell, and a measurement stand)
-
DC power supply with an accurate ammeter
-
Micrometer or other calibrated measurement device
-
This compound plating solution
-
Stop-off lacquer or plating tape
Procedure:
-
Measure the initial straightness of the test strip.
-
Apply a stop-off lacquer or plating tape to one side of the test strip, leaving a defined area for plating.
-
Mount the test strip in the plating cell.
-
Fill the cell with the this compound solution and bring it to the desired operating temperature.
-
Connect the test strip (cathode) and a copper anode to the DC power supply.
-
Plate the strip at the desired current density for a time sufficient to produce a deposit of a measurable and uniform thickness (e.g., 10-20 µm). The current should be carefully controlled based on the exposed surface area of the strip.
-
After plating, remove the strip, rinse, and dry it carefully.
-
Remove the stop-off lacquer or tape.
-
Measure the curvature or deflection of the plated strip using the measurement stand and micrometer.
-
Calculate the internal stress using the appropriate formula for the bent strip apparatus, which takes into account the mechanical properties of the strip, the deposit thickness, and the measured deflection. Tensile stress will cause the strip to bend towards the plated side, while compressive stress will cause it to bend away.
Tensile Strength and Elongation Testing
Tensile testing provides crucial data on the mechanical properties of the electrodeposited copper. The procedure should follow established standards such as ASTM E8/E8M.[4][5][6][7][8]
Objective: To determine the ultimate tensile strength (UTS) and percent elongation of a copper foil electrodeposited at a specific current density.
Materials:
-
Tensile testing machine with appropriate load cell and grips
-
Extensometer (for precise strain measurement)
-
Substrate material for plating (e.g., stainless steel or titanium)
-
Electroplating tank and DC power supply
-
Means to cut or machine the plated foil into standardized "dog-bone" shaped specimens
Procedure:
-
Prepare a suitable substrate for plating.
-
Electroplate a copper foil of sufficient thickness (e.g., 50-100 µm) at the desired current density in the this compound bath. Ensure uniform thickness across the plated area.
-
Carefully peel the plated copper foil from the substrate.
-
Machine or cut the foil into standardized tensile test specimens (dog-bone shape) as specified in ASTM E8/E8M.
-
Measure the cross-sectional area of the gauge section of the specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a uniaxial tensile load to the specimen at a constant rate of strain until it fractures.
-
Record the load and elongation data throughout the test.
-
From the load-elongation curve, calculate the ultimate tensile strength (the maximum stress the material can withstand) and the percent elongation (the measure of ductility).
Visualizations
Conclusion
The current density employed in this compound electroplating is a critical parameter that must be carefully controlled to achieve the desired deposit properties. A thorough understanding of its effects, coupled with systematic experimental evaluation using techniques such as Hull cell analysis, internal stress measurement, and tensile testing, is essential for process optimization and ensuring the quality and reliability of the final plated components. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals working in this field.
References
Application Notes and Protocols for Copper Sulfamate Electrolyte in Through-Hole Plating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper sulfamate-based electrolytes in the through-hole plating of printed circuit boards (PCBs). This document is intended for professionals in research and development who require a thorough understanding of the formulation, operation, and analysis of this specialized electroplating process.
Introduction to this compound Electrolytes for Through-Hole Plating
Copper electroplating is a critical process in PCB manufacturing, creating the conductive pathways in through-holes that connect different layers of the board. While acid copper sulfate baths are widely used, this compound electrolytes offer distinct advantages, particularly in producing deposits with low internal stress and high ductility. These properties are crucial for creating reliable interconnects in high-aspect-ratio through-holes, which are increasingly common in advanced electronics.
The use of a sulfamate-based electrolyte can lead to a fine-grained copper deposit with excellent physical properties, making it a subject of interest for high-reliability applications. The formulation and control of the plating bath are critical to achieving the desired results.
Electrolyte Formulation and Operating Parameters
A stable and effective this compound electrolyte for through-hole plating requires a balanced composition of the main components and additives. The following tables summarize the typical ranges for formulation and operating conditions.
Table 1: this compound Electrolyte Formulation
| Component | Concentration Range | Function |
| This compound (Cu(SO₃NH₂)₂) | 225 - 450 g/L | Primary source of copper ions. |
| Sulfamic Acid (HSO₃NH₂) | 15 - 45 g/L | Increases conductivity and maintains pH. |
| Boric Acid (H₃BO₃) | 15 - 30 g/L | Acts as a buffer to stabilize the pH at the cathode surface. |
| Chloride Ions (Cl⁻) | 30 - 100 ppm | Works synergistically with organic additives to control deposition. |
| Organic Additives | Varies | See Table 2. |
Table 2: Organic Additives in Copper Plating Baths
| Additive Type | Example Compounds | Typical Concentration | Primary Function |
| Suppressors (Carriers) | Polyethylene Glycol (PEG) | 0.1 - 1.5 g/L | Adsorbs on the board surface, inhibiting deposition and promoting uniform plating in holes. |
| Brighteners (Accelerators) | Bis(3-sulfopropyl) disulfide (SPS) | 1 - 50 mg/L | Accelerates copper deposition, refines grain structure, and enhances brightness. |
| Levelers | Janus Green B (JGB), Diazine Black | 1 - 10 mg/L | Suppresses deposition on high-current-density areas, promoting uniform thickness. |
Table 3: Operating Parameters for Through-Hole Plating
| Parameter | Range | Impact on Plating |
| Cathode Current Density | 1.0 - 4.0 A/dm² | Affects plating speed and deposit properties. Higher densities can lead to burning. |
| Temperature | 25 - 40 °C | Influences electrolyte conductivity and additive performance. |
| Agitation | Moderate to Vigorous (Air or Eductor) | Ensures uniform concentration of ions and additives at the cathode surface. |
| Anodes | Phosphorized Copper | Promotes uniform anode dissolution and prevents sludge formation. |
Experimental Protocols
Protocol for Hull Cell Testing of this compound Electrolyte
The Hull cell is a critical tool for evaluating the performance of a plating bath, providing a qualitative assessment of the deposit's appearance over a range of current densities on a single test panel.
Materials:
-
267 mL Hull cell
-
Polished brass or steel Hull cell panels
-
DC power supply
-
This compound electrolyte to be tested
-
Phosphorized copper anode
-
Agitation source (e.g., air pump)
-
Heater and thermometer (if operating at elevated temperatures)
Procedure:
-
Preparation: Clean the Hull cell panel by electrolytic degreasing and acid dipping, followed by a thorough rinse with deionized water.
-
Cell Setup: Place the phosphorized copper anode in the designated slot of the Hull cell.
-
Electrolyte Filling: Fill the Hull cell with 267 mL of the this compound electrolyte.
-
Panel Insertion: Place the cleaned and dried panel into the cathode holder.
-
Operating Conditions: Set the desired temperature and agitation rate.
-
Plating: Apply a total current of 2-3 Amperes for 5-10 minutes.
-
Post-Plating: Remove the panel, rinse with deionized water, and dry.
-
Evaluation: Examine the panel for brightness, burning at high current densities, and dullness or poor coverage at low current densities. The appearance of the deposit provides insight into the condition of the electrolyte and the effectiveness of the additives.
Protocol for Through-Hole Plating of a PCB Coupon
This protocol describes the basic steps for electroplating a PCB test coupon with through-holes.
Materials:
-
PCB coupon with pre-drilled and activated through-holes
-
This compound plating bath
-
Plating tank with agitation and heating capabilities
-
Phosphorized copper anodes
-
DC power supply
-
Cleaning and rinsing solutions
Procedure:
-
Pre-treatment: Ensure the PCB coupon has undergone the necessary pre-treatment steps, including cleaning, etching, and electroless copper deposition to make the through-holes conductive.
-
Mounting: Secure the PCB coupon to a plating rack, ensuring good electrical contact.
-
Plating: Immerse the coupon in the this compound plating bath. Apply the appropriate DC current density (e.g., 2.5 A/dm²) for a duration calculated to achieve the desired copper thickness.
-
Post-Plating: Remove the coupon from the plating bath, rinse thoroughly with deionized water, and dry.
-
Analysis: The plated coupon can be cross-sectioned to measure the throwing power (the ratio of copper thickness in the center of the hole to the thickness on the surface) and to inspect the grain structure and for any defects.
Visualizations
The following diagrams illustrate key concepts in the this compound through-hole plating process.
Caption: Workflow for PCB through-hole plating.
Caption: Role of additives in through-hole plating.
Conclusion
This compound electrolytes provide a valuable alternative to traditional acid sulfate baths for through-hole plating, particularly when low stress and high ductility are required. Careful control of the electrolyte composition, operating parameters, and additive package is essential for achieving high-quality, reliable plated through-holes. The protocols and information provided in this document serve as a foundation for researchers and scientists to develop and optimize their this compound plating processes.
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions for C-S and C-N Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in synthetic organic chemistry, offering an economical and efficient alternative to palladium-catalyzed systems for the construction of carbon-heteroatom bonds. This document provides detailed application notes and protocols for two key copper-catalyzed cross-coupling reactions: the synthesis of 1,3-substituted aminoindazoles through the coupling of sulfonyl hydrazides with 3-aminoindazoles, and the synthesis of structurally diverse sulfoxides via the coupling of sulfinamides with aldehyde-derived N-tosylhydrazones. These methodologies are distinguished by their use of readily available starting materials, broad substrate scope, and operational simplicity, making them highly valuable for applications in medicinal chemistry and materials science.
Copper-Catalyzed Cross-Coupling of Sulfonyl Hydrazides with 3-Aminoindazoles
This section details a novel copper-catalyzed radical-radical cross-coupling reaction that enables the synthesis of diverse 1,3-substituted aminoindazoles. The reaction demonstrates good yields and a wide substrate scope.[1][2][3]
Data Presentation: Substrate Scope and Yields
The following table summarizes the catalytic efficiency of the copper-catalyzed cross-coupling of various sulfonyl hydrazides with 3-aminoindazoles.
| Entry | Sulfonyl Hydrazide (Ar) | 3-Aminoindazole | Product | Yield (%) |
| 1 | Phenyl | 2-methyl-2H-indazol-3-amine | 1-(phenylsulfonyl)-2-methyl-2H-indazol-3-amine | 73 |
| 2 | 4-Methylphenyl | 2-methyl-2H-indazol-3-amine | 1-((4-methylphenyl)sulfonyl)-2-methyl-2H-indazol-3-amine | 85 |
| 3 | 4-Methoxyphenyl | 2-methyl-2H-indazol-3-amine | 1-((4-methoxyphenyl)sulfonyl)-2-methyl-2H-indazol-3-amine | 81 |
| 4 | 4-Chlorophenyl | 2-methyl-2H-indazol-3-amine | 1-((4-chlorophenyl)sulfonyl)-2-methyl-2H-indazol-3-amine | 68 |
| 5 | 4-Bromophenyl | 2-methyl-2H-indazol-3-amine | 1-((4-bromophenyl)sulfonyl)-2-methyl-2H-indazol-3-amine | 65 |
| 6 | Thiophen-2-yl | 2-methyl-2H-indazol-3-amine | 1-(thiophen-2-ylsulfonyl)-2-methyl-2H-indazol-3-amine | 53 |
| 7 | Methyl | 2-methyl-2H-indazol-3-amine | 1-(methylsulfonyl)-2-methyl-2H-indazol-3-amine | 40 |
Reaction conditions: 3-aminoindazole (0.2 mmol), sulfonyl hydrazide (0.3 mmol, 1.5 equiv.), CuI (0.04 mmol, 20 mol%), CHP (0.8 mmol, 4.0 equiv.), K2CO3 (0.4 mmol, 2.0 equiv.), and DMSO (2.0 mL) in a test tube at 40 °C for 18 h. Isolated yields.[2]
Experimental Protocol
Materials:
-
3-Aminoindazole derivative
-
Sulfonyl hydrazide derivative
-
Copper(I) iodide (CuI)
-
Cumene hydroperoxide (CHP)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis (test tube or round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry test tube, add the 3-aminoindazole (0.2 mmol, 1.0 equiv), sulfonyl hydrazide (0.3 mmol, 1.5 equiv), CuI (0.04 mmol, 20 mol%), and K2CO3 (0.4 mmol, 2.0 equiv).
-
Add DMSO (2.0 mL) to the test tube.
-
Add cumene hydroperoxide (CHP, 0.8 mmol, 4.0 equiv) to the reaction mixture.
-
Seal the test tube and place it on a magnetic stirrer with a heating plate.
-
Stir the reaction mixture at 40 °C for 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel to afford the desired 1,3-substituted aminoindazole.
Proposed Reaction Workflow
Caption: Experimental workflow for the copper-catalyzed synthesis of 1,3-substituted aminoindazoles.
Copper-Catalyzed Sulfinyl Cross-Coupling of Sulfinamides
This section describes a copper-catalyzed sulfinyl cross-coupling reaction of sulfinamides with aldehyde-derived N-tosylhydrazones for the synthesis of structurally diverse sulfoxides. This method is noted for its high efficiency and broad substrate compatibility.[4]
Data Presentation: Substrate Scope and Yields
The following table summarizes the catalytic efficiency of the copper-catalyzed sulfinyl cross-coupling of various sulfinamides with N-tosylhydrazones.
| Entry | Sulfinamide (Ar) | N-Tosylhydrazone (R) | Product | Yield (%) |
| 1 | p-Tolyl | Benzaldehyde | Benzyl p-tolyl sulfoxide | 95 |
| 2 | p-Tolyl | 4-Methylbenzaldehyde | (4-Methylbenzyl) p-tolyl sulfoxide | 92 |
| 3 | p-Tolyl | 4-Methoxybenzaldehyde | (4-Methoxybenzyl) p-tolyl sulfoxide | 89 |
| 4 | p-Tolyl | 4-Chlorobenzaldehyde | (4-Chlorobenzyl) p-tolyl sulfoxide | 93 |
| 5 | Phenyl | Benzaldehyde | Benzyl phenyl sulfoxide | 88 |
| 6 | 4-Methoxyphenyl | Benzaldehyde | Benzyl 4-methoxyphenyl sulfoxide | 85 |
| 7 | Naphthalen-2-yl | Benzaldehyde | Benzyl naphthalen-2-yl sulfoxide | 82 |
Reaction conditions: Sulfinamide (0.3 mmol), N-tosylhydrazone (0.75 mmol), LiOtBu (2.5 equiv), CuI (30 mol%), DMEN (60 mol%) and 1,4-dioxane (1.5 mL) in a Schlenk tube at 50 °C for 24 h under N2 atmosphere. Isolated yields.[4]
Experimental Protocol
Materials:
-
Sulfinamide derivative
-
Aldehyde-derived N-tosylhydrazone
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEN)
-
Lithium tert-butoxide (LiOtBu)
-
1,4-Dioxane
-
Schlenk tube and inert gas line (N2 or Ar)
-
Standard laboratory glassware
-
Magnetic stirrer and oil bath
Procedure:
-
To a Schlenk tube, add the sulfinamide (0.3 mmol, 1.0 equiv), N-tosylhydrazone (0.75 mmol, 2.5 equiv), LiOtBu (0.75 mmol, 2.5 equiv), CuI (0.09 mmol, 30 mol%), and DMEN (0.18 mmol, 60 mol%).
-
Evacuate and backfill the Schlenk tube with nitrogen gas three times.
-
Add 1,4-dioxane (1.5 mL) to the Schlenk tube under a nitrogen atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (typically 1:8 to 1:2 v/v) as the eluent to afford the desired sulfoxide.[4]
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-catalyzed sulfinyl cross-coupling reaction.
Disclaimer: The provided protocols and data are based on published literature. Researchers should always consult the original publications and perform appropriate safety assessments before conducting any experiments. The efficiency of these reactions can be influenced by the purity of reagents and solvents, as well as by strict adherence to the experimental conditions.
References
- 1. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]
Application Notes and Protocols: A Novel Approach to Copper Nanoparticle Synthesis Using Copper Sulfamate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper nanoparticles (CuNPs) have garnered significant interest across various scientific disciplines due to their unique catalytic, antimicrobial, and conductive properties. While conventional synthesis methods often employ copper sulfate or copper chloride as precursors, this document outlines a novel, hypothetical protocol for the preparation of copper nanoparticles using copper sulfamate. This compound, a salt commonly utilized in the electroplating industry, presents a potential alternative precursor for CuNP synthesis. The sulfamate anion, acting as a ligand, may offer unique advantages in controlling particle size and stability.
These application notes provide a comprehensive, albeit theoretical, framework for the synthesis and characterization of copper nanoparticles from a this compound precursor. The protocols are based on established chemical reduction methodologies for other copper salts and are intended to serve as a foundational guide for researchers exploring this innovative synthetic route.
Proposed Synthesis Protocol
Principle
The synthesis of copper nanoparticles from a this compound precursor is based on the chemical reduction of copper(II) ions to zerovalent copper atoms in a solution. A reducing agent provides the electrons for this conversion, while a stabilizing agent is employed to prevent the agglomeration of the newly formed nanoparticles and to control their growth. The overall reaction can be generalized as:
Cu(SO₃NH₂)₂(aq) + 2e⁻ (from reducing agent) → Cu(s) + 2SO₃NH₂⁻(aq)
This proposed protocol utilizes L-ascorbic acid as a reducing agent due to its non-toxic nature and effectiveness in producing stable copper nanoparticles. Polyvinylpyrrolidone (PVP) is selected as the stabilizing agent to prevent oxidation and control particle size.
Materials and Equipment
| Reagents | Equipment |
| Copper(II) Sulfamate (Cu(SO₃NH₂)₂) | Magnetic stirrer with hot plate |
| L-Ascorbic Acid | Three-neck round-bottom flask |
| Polyvinylpyrrolidone (PVP, MW 40,000) | Condenser |
| Deionized Water | Thermometer |
| Ethanol | pH meter |
| Acetone | Centrifuge |
| Ultrasonic bath | |
| Schlenk line or glove box (optional, for inert atmosphere) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of copper nanoparticles using a this compound precursor.
Step-by-Step Protocol
-
Preparation of Precursor Solution:
-
In a 250 mL three-neck round-bottom flask, dissolve 1.28 g of copper(II) sulfamate (0.005 mol) and 1.0 g of PVP in 100 mL of deionized water.
-
Stir the solution vigorously at room temperature until all solids are completely dissolved.
-
-
Preparation of Reducing Agent Solution:
-
In a separate beaker, dissolve 1.76 g of L-ascorbic acid (0.01 mol) in 50 mL of deionized water.
-
-
Reaction Setup and Synthesis:
-
Place the three-neck flask containing the precursor solution on a magnetic stirrer with a hot plate.
-
Attach a condenser to the central neck and a thermometer to one of the side necks.
-
Begin stirring the precursor solution and heat it to 80°C.
-
Once the temperature is stable, add the L-ascorbic acid solution dropwise to the flask over a period of 30 minutes using a dropping funnel.
-
A color change from blue to reddish-brown is expected, indicating the formation of copper nanoparticles.
-
Continue heating and stirring the reaction mixture at 80°C for an additional 2 hours to ensure the complete reduction of copper ions.
-
-
Purification and Collection:
-
After 2 hours, turn off the heat and allow the solution to cool to room temperature.
-
Transfer the solution to centrifuge tubes and centrifuge at 10,000 rpm for 20 minutes to separate the copper nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol using an ultrasonic bath for 10 minutes.
-
Repeat the centrifugation and washing steps twice more with ethanol and then once with acetone to remove any unreacted precursors, byproducts, and excess PVP.
-
-
Drying and Storage:
-
After the final wash, dry the copper nanoparticles in a vacuum oven at 40°C for 12 hours.
-
Store the dried copper nanoparticle powder in a desiccator or under an inert atmosphere to prevent oxidation.
-
Characterization of Copper Nanoparticles
The synthesized copper nanoparticles should be characterized to determine their physicochemical properties.
Proposed Characterization Techniques
| Technique | Purpose | Expected Results |
| UV-Visible Spectroscopy | To confirm the formation of copper nanoparticles by observing the surface plasmon resonance (SPR) peak. | An SPR peak is expected in the range of 550-600 nm. |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the nanoparticles. | Diffraction peaks corresponding to the face-centered cubic (FCC) structure of copper are expected. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles. | Spherical or quasi-spherical nanoparticles with a narrow size distribution are anticipated. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. | Provides information on the agglomeration state of the nanoparticles in a liquid medium. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the stabilizing agent (PVP) on the surface of the nanoparticles. | Characteristic peaks of PVP functional groups would indicate successful capping. |
Hypothetical Quantitative Data
The following table summarizes the expected quantitative data based on typical results from the synthesis of copper nanoparticles using other copper salts.
| Parameter | Expected Value/Range |
| Yield | > 85% |
| Average Particle Size (from TEM) | 20 - 50 nm |
| Hydrodynamic Diameter (from DLS) | 50 - 100 nm |
| Zeta Potential | -20 to -30 mV (indicating good colloidal stability) |
| UV-Vis SPR Peak Maximum | ~580 nm |
| Crystallite Size (from XRD) | 15 - 40 nm |
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed reaction mechanism for the formation of copper nanoparticles.
Conclusion and Future Directions
This document provides a detailed, albeit hypothetical, protocol for the synthesis of copper nanoparticles using this compound as a novel precursor. The proposed method is grounded in established chemical reduction techniques and offers a promising avenue for further research. Experimental validation of this protocol is necessary to determine the actual nanoparticle characteristics and to optimize the synthesis parameters. Future studies could explore the influence of reaction temperature, pH, and the ratio of precursor to reducing and stabilizing agents on the size, morphology, and stability of the resulting copper nanoparticles. The unique properties of nanoparticles synthesized from a sulfamate precursor may lead to enhanced performance in catalytic and biomedical applications.
Disclaimer: The provided protocol is theoretical and based on scientific principles. It has not been experimentally validated. Researchers should exercise appropriate caution and perform their own risk assessments before undertaking any new experimental procedures.
Application Notes and Protocols for the Synthesis of Antimicrobial Materials Using Copper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper has been recognized for its potent antimicrobial properties for centuries. The ability of copper surfaces to rapidly kill a broad spectrum of bacteria, viruses, and fungi has led to significant interest in its application in healthcare settings, laboratories, and public spaces to reduce the transmission of infectious agents. This document provides detailed information on the synthesis of antimicrobial copper materials, with a focus on electrodeposition techniques. While the direct use of copper sulfamate in the synthesis of antimicrobial materials is not extensively documented in publicly available research, the fundamental principles of copper's antimicrobial action and the methods for its deposition are well-established. This guide will provide protocols based on the widely used copper sulfate electroplating bath, which can be adapted for research into other copper electrolytes like this compound.
Mechanism of Antimicrobial Action
The antimicrobial activity of copper surfaces is a contact-killing process. While the exact mechanisms are still under investigation, it is understood to be a multi-targeted attack on microbial cells.[1] Research suggests a two-stage process:
-
Membrane Damage: Copper ions released from the surface are believed to cause significant damage to the bacterial cell membrane, leading to the formation of pores and loss of membrane integrity.[1]
-
Intracellular Damage: Once the cell membrane is breached, copper ions can enter the cell and wreak havoc on essential cellular machinery. This includes the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA degradation, and inactivation of vital enzymes.[1]
A key advantage of copper's antimicrobial action is that it leads to the complete destruction of the microbe, including its genetic material. This significantly reduces the likelihood of microorganisms developing resistance.[1]
Experimental Protocols
Protocol 1: Electrodeposition of Antimicrobial Copper Surfaces using a Copper Sulfate Bath
This protocol details the preparation of an antimicrobial copper coating on a conductive substrate using a standard acid copper sulfate electroplating bath.
Materials:
-
Substrate: Conductive material to be plated (e.g., stainless steel, brass).
-
Anode: High-purity copper sheet or bar.
-
Electrolyte Solution:
-
Copper Sulfate (CuSO₄·5H₂O): 180-250 g/L
-
Sulfuric Acid (H₂SO₄): 30-80 g/L
-
Chloride Ions (Cl⁻, from HCl or NaCl): 20-100 ppm
-
Distilled or Deionized Water
-
-
Additives (Optional, for improved deposit properties):
-
Brighteners
-
Levelers
-
Suppressors
-
-
Equipment:
-
DC Power Supply
-
Plating Tank (e.g., glass or polypropylene beaker)
-
Magnetic Stirrer and Stir Bar (or other means of agitation)
-
Heater (optional, for controlled temperature)
-
Safety Equipment: Goggles, gloves, lab coat.
-
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any grease, oxides, or other contaminants. This typically involves a sequence of degreasing (e.g., with acetone or an alkaline cleaner), rinsing with distilled water, acid activation (e.g., in a dilute sulfuric acid solution), and a final rinse with distilled water.
-
-
Electrolyte Preparation:
-
Dissolve the copper sulfate in distilled water in the plating tank. Gentle heating and stirring can aid dissolution.
-
Slowly and carefully add the sulfuric acid to the copper sulfate solution while stirring. Caution: Always add acid to water, never the other way around.
-
Add the chloride source to achieve the desired concentration.
-
If using, add the organic additives according to the supplier's recommendations.
-
Add distilled water to reach the final volume.
-
-
Electroplating Setup:
-
Place the cleaned substrate (cathode) and the copper anode into the plating tank, ensuring they are parallel to each other and not in contact.
-
Connect the negative terminal of the DC power supply to the substrate and the positive terminal to the copper anode.
-
If using, set the desired temperature and agitation rate.
-
-
Electrodeposition:
-
Turn on the DC power supply and adjust the current density to the desired level (typically 10-100 A/ft²).
-
Continue the electroplating process for the time required to achieve the desired coating thickness.
-
Monitor the process for any issues, such as uneven plating or gas evolution.
-
-
Post-Treatment:
-
Once the desired plating thickness is achieved, turn off the power supply.
-
Remove the plated substrate from the bath and rinse it thoroughly with distilled water.
-
Dry the plated part using a clean, dry cloth or compressed air.
-
Data Presentation
The antimicrobial efficacy of copper surfaces is typically quantified by measuring the reduction in viable microorganisms over time. The following tables summarize representative data on the bactericidal activity of copper alloys.
Table 1: Antimicrobial Efficacy of Copper Alloys against E. coli O157:H7
| Copper Alloy (Copper Content) | Temperature (°C) | Time to >99.9% Reduction |
| C11000 (99.9%) | 20 | 90 minutes |
| C11000 (99.9%) | 4 | 270 minutes |
Table 2: Antimicrobial Efficacy of Copper Alloys against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Copper Alloy (Copper Content) | Time to Significant Viability Reduction |
| C19700 (99%) | 1.5 hours |
| C24000 (80%) | 3.0 hours |
| C77000 (55%) | 4.5 hours |
Note: Stainless steel surfaces showed no significant reduction in bacterial viability in the same studies.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of copper's antimicrobial action and a general workflow for the electrodeposition of antimicrobial copper coatings.
Caption: Proposed mechanism of copper's antimicrobial action.
Caption: General workflow for electrodeposition of antimicrobial copper surfaces.
Note on this compound
While this document has focused on the well-documented use of copper sulfate for creating antimicrobial surfaces, researchers interested in exploring this compound as an alternative electrolyte should consider the following:
-
Sulfamate Bath Properties: Sulfamate-based plating baths, particularly for nickel, are known for producing deposits with low internal stress and high ductility. These properties might be advantageous for certain applications of antimicrobial coatings.
-
Starting Point for Formulation: A hypothetical this compound bath formulation could be investigated by adapting typical sulfamate bath compositions. This would likely involve this compound as the metal salt, sulfamic acid for conductivity and pH control, and potentially chloride ions and proprietary additives to refine the deposit characteristics.
-
Need for Further Research: The antimicrobial efficacy of copper surfaces produced from a sulfamate bath would need to be experimentally verified and compared to those produced from traditional sulfate baths. Factors such as surface morphology and the rate of copper ion release would be important parameters to investigate.
References
Troubleshooting & Optimization
"troubleshooting blistering in copper sulfamate electroplating"
This technical support center provides troubleshooting guidance for common issues encountered during copper sulfamate electroplating, with a focus on resolving blistering defects.
Troubleshooting Guide: Blistering in this compound Electroplating
Question: What are the common causes of blistering on my copper-plated substrate?
Blistering of a copper deposit is typically a sign of poor adhesion between the copper layer and the base material.[1][2] This failure in bonding can be attributed to a variety of factors throughout the electroplating process, from initial surface preparation to the plating conditions themselves. The primary causes can be categorized as follows:
-
Inadequate Substrate Preparation: The most frequent cause of blistering is a contaminated or improperly prepared substrate surface.[2][3] This includes the presence of oils, greases, oxides, and other residues that prevent a strong bond from forming.
-
Plating Bath Contamination: The purity of the this compound bath is critical. Organic and metallic contaminants can interfere with the plating process and lead to defective deposits.[2][4][5]
-
Improper Plating Parameters: Operating the plating bath outside of its optimal parameters for current density, temperature, and pH can induce stress in the copper deposit, resulting in blistering.
-
Hydrogen Embrittlement: The co-deposition of hydrogen during plating can lead to the formation of gas within the deposit or at the substrate interface.[6][7] Subsequent heating or stress can cause this trapped hydrogen to expand, forming blisters.[6]
Question: How can I troubleshoot and resolve blistering issues related to substrate preparation?
Answer:
Effective substrate preparation is crucial for achieving good adhesion.[3] If you suspect your blistering issue is related to inadequate surface preparation, consider the following steps:
-
Degreasing: Ensure that all oils and greases are completely removed from the substrate. Employ a robust degreasing process, which may include solvent cleaning, alkaline cleaning, or ultrasonic cleaning.
-
Surface Activation: The substrate surface must be chemically active to ensure a strong metallic bond with the copper. This is typically achieved through an acid activation or etch step to remove any oxide layers. The specific acid and treatment time will depend on the base material.
-
Rinsing: Thorough rinsing between each pretreatment step is essential to prevent the drag-in of contaminants into subsequent tanks and the plating bath itself.[4]
-
Surface Roughening: For some substrates, increasing the surface roughness through mechanical or chemical means can enhance the mechanical adhesion of the copper deposit.[8]
Question: What types of contaminants in the this compound bath can cause blistering, and how do I remove them?
Answer:
Both organic and inorganic contaminants can lead to blistering.
-
Organic Contamination: Sources of organic contamination include oils dragged in from preceding steps, breakdown products of grain refiners, and contaminants from tank liners or masking materials.[4]
-
Solution: The most effective method for removing organic contaminants is activated carbon treatment. The bath is transferred to a separate tank, treated with activated carbon, and then filtered back into the plating tank.
-
-
Metallic Contamination: Contamination from other metals, such as iron, chromium, and zinc, can cause brittle and stressed deposits, leading to poor adhesion.[9][10]
-
Solution: Metallic impurities are typically removed by low-current-density electrolysis, also known as "dummying out." A large corrugated cathode is plated at a low current density, which preferentially plates out the metallic contaminants.
-
A logical troubleshooting workflow for blistering is presented below.
Frequently Asked Questions (FAQs)
Question: How does current density affect blistering, and what is the optimal range?
Answer:
Current density that is too high can lead to rapid, stressed, and poorly adherent copper deposits, which are prone to blistering.[8] Conversely, a current density that is too low may result in an inefficient process. The optimal current density is dependent on the specific bath chemistry, temperature, and agitation. It is crucial to operate within the recommended range provided by the chemical supplier.
Question: Can the temperature of the plating bath contribute to blistering?
Answer:
Yes, bath temperature is a critical parameter. A temperature that is too low can decrease plating efficiency and increase internal stress in the deposit, potentially causing blistering. A temperature that is too high can lead to the breakdown of organic additives, creating harmful byproducts that can also cause blistering.
Question: What is hydrogen embrittlement and how can it be prevented or treated?
Answer:
Hydrogen embrittlement occurs when hydrogen, produced during the plating process, is absorbed by the substrate or co-deposited with the copper.[7][11] This can lead to a loss of ductility in the substrate and the formation of blisters.[6][7] High-strength steels are particularly susceptible.[11][12]
-
Prevention: Minimizing acid contact time during pretreatment and optimizing plating efficiency can reduce the amount of hydrogen generated.
-
Treatment: A post-plating baking step is the most common method to alleviate hydrogen embrittlement.[12][13] This involves heating the plated part to a specific temperature for a designated time to allow the trapped hydrogen to diffuse out.
Data Presentation
Table 1: Typical Operating Parameters for this compound Plating
| Parameter | Recommended Range | Potential Issues Outside Range |
| This compound | 300 - 450 g/L | Low levels reduce plating rate; high levels can cause salt crystallization. |
| pH | 1.0 - 2.5 | Low pH can increase stress; high pH can lead to anode polarization. |
| Temperature | 40 - 60 °C (104 - 140 °F) | Low temperature increases stress; high temperature can degrade additives. |
| Current Density | 2 - 10 A/dm² (20 - 100 A/ft²) | High current density can cause burning and poor adhesion. |
| Agitation | Moderate to Vigorous | Insufficient agitation leads to burning and uneven plating. |
Table 2: Recommended Baking Times for Hydrogen Embrittlement Relief
| Substrate Material (Tensile Strength) | Baking Temperature | Baking Time |
| Steels (< 1450 MPa) | 190 - 220 °C (375 - 428 °F) | 2 - 8 hours |
| Steels (> 1450 MPa) | 190 - 220 °C (375 - 428 °F) | 8 - 24 hours |
| Other (as required) | Consult material specifications | As specified |
Note: Baking should commence as soon as possible after plating, typically within 1 to 4 hours.[13]
Experimental Protocols
Hull Cell Test for Evaluating Plating Bath Condition
The Hull cell is a miniature plating tank used to evaluate the condition of the plating bath over a wide range of current densities on a single test panel.
Methodology:
-
Sample Collection: Obtain a representative sample of the this compound plating bath.
-
Cell Setup:
-
Place a clean, polished brass or steel Hull cell panel in the cathode holder.
-
Place a copper anode in the anode holder.
-
Fill the Hull cell with the bath sample to the designated volume mark.
-
-
Plating:
-
Connect the Hull cell to a rectifier.
-
Apply a specific current (typically 2-3 amps) for a set duration (usually 5-10 minutes).
-
Ensure the bath is at its normal operating temperature.
-
-
Analysis:
-
Remove the panel, rinse, and dry it.
-
Examine the panel for the quality of the deposit across the current density range. The high-current-density end is on the side closest to the anode, and the low-current-density end is on the far side.
-
Look for signs of burning, dullness, pitting, and poor adhesion, which can indicate issues with organic additives, metallic contamination, or incorrect operating parameters.
-
The workflow for a Hull cell test is illustrated below.
References
- 1. Talking about the Causes of Blistering on the Surface of the Electroplated Copper Plate of the Circuit Board [ipcb.com]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. advancedplatingtech.com [advancedplatingtech.com]
- 4. southelectronicpcb.com [southelectronicpcb.com]
- 5. x-pcb.com [x-pcb.com]
- 6. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 7. Hydrogen Embrittlement & the Electroplating Process | SPC [sharrettsplating.com]
- 8. electrochemistry - Copper layer doesn't stick after Copper electroplating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. nmfrc.org [nmfrc.org]
- 10. elsmar.com [elsmar.com]
- 11. advancedplatingtech.com [advancedplatingtech.com]
- 12. tau.ac.il [tau.ac.il]
- 13. reliableplatingct.com [reliableplatingct.com]
"how to prevent anode passivation in copper sulfamate baths"
Welcome to the Technical Support Center for Copper Sulfamate Electroplating. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on preventing anode passivation.
Frequently Asked Questions (FAQs)
Q1: What is anode passivation in a this compound bath?
A1: Anode passivation is the formation of a non-conductive or poorly conductive layer on the surface of the copper anode. This layer impedes the normal dissolution of the anode, leading to a variety of problems in the electroplating process. The passivation layer can consist of insoluble salts (such as copper sulfate), oxides, or a "slime" composed of impurities from the anode.
Q2: What are the common signs of anode passivation?
A2: Common indicators of anode passivation include:
-
A sudden increase in the plating bath voltage.
-
A decrease in the plating rate and cathode current efficiency.
-
The anode surface may appear discolored, often with a dark brown or black film.
-
In severe cases, the anode may stop dissolving altogether, leading to a depletion of copper ions in the bath.
-
Gas evolution (oxygen) at the anode.
Q3: What are the primary causes of anode passivation in this compound baths?
A3: The primary causes of anode passivation are multifactorial and often interrelated. They include:
-
High Anode Current Density: Exceeding the optimal current density for the anode can lead to the formation of a passive layer.
-
Improper Bath Composition: Incorrect concentrations of this compound, sulfamic acid, and chloride ions can promote passivation.
-
Low Operating Temperature: Lower temperatures can decrease the solubility of copper salts, contributing to their precipitation on the anode surface.
-
Insufficient Agitation: Poor solution movement around the anode can lead to a localized buildup of byproducts that form a passivating film.
-
Anode Impurities: The presence of impurities in the copper anode, such as lead, silver, selenium, and tellurium, can lead to the formation of an insoluble slime layer that passivates the anode.
-
Low Chloride Ion Concentration: Chloride ions are crucial for promoting uniform anode dissolution and preventing passivation.
Troubleshooting Guide: Anode Passivation
This guide provides a systematic approach to diagnosing and resolving anode passivation in your this compound bath.
| Symptom | Potential Cause | Troubleshooting Steps |
| Sudden voltage increase; decreased plating rate | High anode current density | 1. Reduce the total current or increase the anode surface area to lower the current density. 2. Ensure the anode-to-cathode area ratio is appropriate for your application. |
| Anode has a dark, non-adherent film | Low chloride concentration | 1. Analyze the chloride concentration in the bath. 2. Make small, incremental additions of a chloride source (e.g., hydrochloric acid or sodium chloride) to bring the concentration within the optimal range. |
| Crystalline deposits on the anode | Low temperature or high copper concentration | 1. Increase the bath temperature to the recommended operating range. 2. Analyze the copper concentration. If it is too high, consider a partial bath dilution. |
| Uneven anode corrosion; localized passivation | Insufficient agitation | 1. Increase the rate of solution agitation around the anodes. 2. Ensure that the agitation method (e.g., sparging, mechanical stirring) provides uniform flow across the entire anode surface. |
| Thick, adherent slime on the anode surface | Anode impurities | 1. Use high-purity, phosphorized copper anodes where appropriate. 2. Implement a regular anode cleaning schedule. 3. Consider using anode bags to contain the slime and prevent it from contaminating the bath. |
| Brittle or stressed deposit on the cathode | Imbalance of organic additives | 1. Perform a Hull cell test to evaluate the effects of the additive concentrations. 2. Make additions of proprietary additives as recommended by the supplier. |
| Gradual increase in bath voltage over time | Low boric acid concentration (if used) | 1. Analyze the boric acid concentration. 2. Add boric acid to maintain the desired concentration, which helps to buffer the pH at the anode surface.[1][2] |
Quantitative Data Summary
Maintaining optimal operating parameters is critical to preventing anode passivation. The following table provides a general guide for this compound baths. Note that specific values may vary depending on the application and proprietary additive systems in use.
| Parameter | Typical Operating Range | Consequence of Deviation |
| This compound (Cu(SO₃NH₂)₂) ** | 300 - 450 g/L | Low: Reduced plating speed. High: Increased risk of salt precipitation. |
| Copper Metal | 70 - 100 g/L | Low: Poor high-current density plating. High: Can contribute to passivation. |
| Sulfamic Acid (HSO₃NH₂) ** | 10 - 30 g/L | Low: Poor anode corrosion. High: Can increase deposit stress. |
| Boric Acid (H₃BO₃) | 30 - 45 g/L | Low: pH instability at the anode, promoting passivation.[2] High: Can lead to boric acid precipitation at low temperatures. |
| Chloride Ions (Cl⁻) | 50 - 150 ppm | Low: Anode passivation. High: Increased deposit stress and potential for anode corrosion to be too rapid. |
| pH | 1.5 - 3.5 | Low: Increased deposit stress. High: Can lead to the precipitation of copper hydroxide. |
| Temperature | 40 - 60 °C (104 - 140 °F) | Low: Reduced conductivity and increased risk of salt precipitation. High: Can accelerate the breakdown of organic additives. |
| Anode Current Density | 1.5 - 4.0 A/dm² (15 - 40 A/ft²) | Low: Inefficient plating. High: Anode passivation. |
| Cathode Current Density | 2 - 10 A/dm² (20 - 100 A/ft²) | Low: Slow plating rate. High: Burnt deposits. |
Experimental Protocols
Hull Cell Test for Diagnosing Anode Passivation
The Hull cell is a valuable tool for qualitatively assessing the condition of a plating bath and the effects of operating parameters on deposit quality and anode behavior.
Objective: To identify the propensity of a this compound bath to cause anode passivation under a range of current densities.
Materials:
-
267 mL Hull cell
-
Polished brass or steel Hull cell cathode panel
-
Copper anode of the same type used in the production bath
-
Rectifier with ammeter and voltmeter
-
Hot plate and thermometer
-
Agitation source (air sparger or magnetic stirrer)
-
Timers
Procedure:
-
Heat the this compound bath sample to the production operating temperature.
-
Place the copper anode in the anode compartment of the Hull cell.
-
Fill the Hull cell with 267 mL of the heated bath sample.
-
Insert the clean, polished cathode panel into the cell.
-
Set the agitation to a level that simulates production conditions.
-
Connect the rectifier to the anode and cathode.
-
Apply a total current of 2-3 amps for 5-10 minutes.
-
During the test, observe the anode for any signs of passivation (e.g., discoloration, gas evolution).
-
Monitor the voltmeter for any significant increase in voltage, which would indicate passivation.
-
After the test, remove and rinse the cathode panel. Examine the deposit for brightness, uniformity, and defects across the current density range.
-
Remove and inspect the anode. Compare its appearance to a new anode. Look for signs of uneven dissolution, pitting, or the presence of a passivating film.
Interpretation:
-
Bright, uniform deposit and a clean, uniformly etched anode: The bath is likely in good condition.
-
Dull or burnt high-current density area on the cathode and a passivated anode: This suggests that the anode current density is too high or there is a chemical imbalance (e.g., low chloride).
-
Pitting or roughness on the cathode and a slimy anode: This may indicate anode impurities or organic contamination in the bath.
Visualizations
Logical Relationship for Troubleshooting Anode Passivation
Caption: Troubleshooting logic for anode passivation.
Experimental Workflow for Anode Passivation Analysis
Caption: Workflow for analyzing anode passivation.
References
"improving throwing power of copper sulfamate plating solutions"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the throwing power of copper sulfamate plating solutions.
Troubleshooting Guide: Improving Throwing Power
Poor throwing power in this compound plating baths can manifest as non-uniform plating thickness, particularly in recessed areas or on complex geometries. The following guide provides a structured approach to diagnosing and resolving these issues.
Question: My copper deposit is thicker on the edges and high-current-density areas, with very thin or no plating in the recesses. How can I improve the throwing power?
Answer:
This issue, often referred to as poor throwing power, can be caused by several factors related to the plating bath composition and operating parameters. Follow these troubleshooting steps to identify and correct the root cause.
Step 1: Analyze and Adjust Bath Composition
The ratio of copper metal to sulfamic acid is critical for achieving good throwing power. An imbalance can lead to preferential plating on high-current-density areas.
-
High Copper, Low Acid: A high concentration of copper ions relative to the acid concentration can decrease throwing power.
-
Solution: Analyze the copper and sulfamic acid concentrations in your bath. A common approach is to lower the copper concentration and increase the sulfamic acid concentration.[1]
Step 2: Evaluate and Optimize Operating Parameters
Current density and temperature play a significant role in the distribution of the copper deposit.
-
High Current Density: Operating at too high a current density is a primary cause of poor throwing power, leading to "burning" on high-current-density areas and insufficient plating in low-current-density regions.[2]
-
Solution: Reduce the overall current density. Experiment with lower settings to find the optimal range for your specific application.
-
Low Temperature: Lower bath temperatures can decrease the conductivity of the electrolyte and negatively impact throwing power.
-
Solution: Increase the bath temperature to the recommended operating range for your this compound solution. Higher temperatures generally improve throwing power.[2]
Step 3: Assess and Replenish Organic Additives
Organic additives are crucial for controlling the plating process and achieving a uniform deposit.
-
Brightener/Leveler Depletion: Insufficient concentrations of brighteners and leveling agents will result in poor throwing power.
-
Solution: Perform a Hull cell test to evaluate the performance of your additives.[3] Based on the results, make incremental additions of the appropriate additives.
Step 4: Check for and Address Contamination
Contaminants in the plating bath can interfere with the action of additives and lead to a variety of plating defects, including poor throwing power.
-
Organic Contamination: Drag-in of oils or breakdown of organic additives can lead to dull deposits and poor throwing power.
-
Solution: Carbon treat the bath to remove organic impurities.
-
Metallic Contamination: Dissolved metallic impurities can also negatively affect the deposit.
-
Solution: Use low-current-density dummy plating to remove metallic contaminants.
Step 5: Ensure Proper Agitation
Adequate and uniform agitation is necessary to replenish copper ions at the cathode surface and ensure consistent plating.
-
Insufficient Agitation: Poor agitation can lead to localized depletion of copper ions, resulting in uneven plating.
-
Solution: Ensure your agitation system (e.g., air spargers, cathode rod movement) is functioning correctly and providing uniform solution movement across the workpiece.
Frequently Asked Questions (FAQs)
Q1: What is throwing power in electroplating?
A1: Throwing power refers to the ability of an electroplating solution to produce a deposit of uniform thickness on a cathode of irregular shape.[4] A bath with high throwing power will deposit metal more evenly into recesses and low-current-density areas.
Q2: How does the concentration of sulfamic acid affect throwing power?
A2: Increasing the concentration of sulfamic acid, while keeping the copper concentration constant or slightly reduced, generally improves the throwing power of the plating solution.[1][5] The acid increases the conductivity of the bath and alters the cathode polarization, which are key factors in enhancing throwing power.
Q3: What is the role of organic additives in improving throwing power?
A3: Organic additives, such as brighteners, carriers, and levelers, adsorb onto the cathode surface and influence the local rate of deposition. They can inhibit deposition at high-current-density points, allowing for more uniform plating in low-current-density areas, thereby improving throwing power.[6]
Q4: Can temperature significantly impact the throwing power of a this compound bath?
A4: Yes, temperature is a critical parameter. Increasing the temperature of the plating bath generally increases its conductivity and can improve throwing power.[2] However, it is important to operate within the recommended temperature range for the specific bath chemistry to avoid decomposition of additives or other undesirable effects.
Q5: How can I measure the throwing power of my this compound solution?
A5: The throwing power of a plating solution can be quantitatively measured using a Haring-Blum cell.[4][7] This apparatus allows for the comparison of the amount of metal deposited on two cathodes placed at different distances from the anode. A Hull cell can also be used for a qualitative assessment of the plating characteristics across a range of current densities, which provides insights into the throwing power.[3][8]
Data Presentation: Factors Affecting Throwing Power
Table 1: Illustrative Effect of Current Density on Throwing Power
| Average Current Density (A/dm²) | Throwing Power (%) (Illustrative) | Observations |
| 1.0 | 60 | Good uniformity, but slow plating rate. |
| 2.5 | 45 | Moderate uniformity and plating rate. |
| 5.0 | 30 | Reduced uniformity, with noticeable high-current-density buildup. |
| 7.5 | 15 | Poor uniformity, significant "burning" on edges. |
Table 2: Illustrative Effect of Temperature on Throwing Power
| Temperature (°C) | Throwing Power (%) (Illustrative) | Observations |
| 25 | 35 | Lower conductivity, may result in less uniform plating. |
| 35 | 45 | Improved conductivity and throwing power. |
| 45 | 55 | Optimal range for many formulations, good throwing power. |
| 55 | 50 | Potential for additive breakdown, may see diminishing returns. |
Table 3: Illustrative Effect of Bath Composition on Throwing Power
| This compound (g/L) | Sulfamic Acid (g/L) | Throwing Power (%) (Illustrative) | Observations |
| 300 | 50 | 30 | High copper to acid ratio, lower throwing power. |
| 250 | 75 | 45 | Improved throwing power with adjusted ratio. |
| 200 | 100 | 60 | Favorable ratio for high throwing power. |
Experimental Protocols
Protocol 1: Quantitative Measurement of Throwing Power using a Haring-Blum Cell
Objective: To determine the throwing power of a this compound plating solution.
Materials:
-
Haring-Blum cell
-
DC power supply
-
Two pre-weighed copper cathodes of identical size and surface finish
-
One copper anode
-
The this compound plating solution to be tested
-
Beakers, graduated cylinders, and a stopwatch
-
Analytical balance
Procedure:
-
Place the copper anode at one end of the Haring-Blum cell.
-
Position the two copper cathodes at the other end of the cell, with one cathode at a specific distance from the anode (e.g., D1 = 5 cm) and the second cathode at a greater distance (e.g., D2 = 25 cm). The ratio of these distances (D2/D1) is the Linear Ratio (L).
-
Fill the cell with the this compound solution, ensuring the electrodes are submerged to the same depth.
-
Connect the electrodes to the DC power supply, with the anode to the positive terminal and the two cathodes connected together to the negative terminal.
-
Apply a constant DC current for a specified duration (e.g., 15-30 minutes). The current should be chosen to be representative of the operating conditions being investigated.
-
After the specified time, turn off the power supply, and carefully remove the cathodes.
-
Rinse the cathodes with deionized water and dry them thoroughly.
-
Weigh each cathode to determine the mass of copper deposited (W1 for the nearer cathode and W2 for the farther cathode).
Calculation: The throwing power (TP) is calculated using the Field's formula:
TP (%) = [ (L - M) / (L + M - 2) ] * 100
Where:
-
L = Linear Ratio = D2 / D1
-
M = Metal Ratio = W1 / W2
Protocol 2: Qualitative Analysis of Plating Bath using a Hull Cell
Objective: To visually assess the plating characteristics and throwing power of a this compound bath across a range of current densities.
Materials:
-
267 mL Hull cell
-
DC power supply
-
Polished brass or steel Hull cell panel
-
Copper anode
-
The this compound plating solution to be tested
-
Agitation source (e.g., air bubbler) if required
-
Hull cell ruler for interpretation
Procedure:
-
Place the copper anode in the designated slot in the Hull cell.
-
Fill the cell to the 267 mL mark with the plating solution.
-
Insert the clean, polished Hull cell panel into the angled slot.
-
Connect the anode to the positive terminal and the panel to the negative terminal of the power supply.
-
If required, begin agitation.
-
Apply a specific total current (e.g., 2A) for a set time (e.g., 5 minutes).
-
After plating, remove the panel, rinse, and dry it.
-
Visually inspect the panel. The deposit appearance will vary from high current density (end closest to the anode) to low current density (end farthest from the anode).
Interpretation:
-
Good Throwing Power: A wide, bright plating range across the panel indicates good throwing power.
-
Poor Throwing Power: A narrow bright range with "burning" (dull, rough deposit) at the high-current-density end and poor coverage at the low-current-density end suggests poor throwing power. Use a Hull cell ruler to correlate the features on the panel to specific current density values.[6]
Visualizations
Caption: Troubleshooting workflow for poor throwing power.
Caption: Experimental workflow for Haring-Blum cell.
Caption: Key factors influencing throwing power.
References
- 1. EP0583057B1 - instrument and method for measuring throwing power of an electrolyte. - Google Patents [patents.google.com]
- 2. proplate.com [proplate.com]
- 3. Hull Cell Test Plate Analysis [thinktink.com]
- 4. The Haring-Blum Cell | Semantic Scholar [semanticscholar.org]
- 5. alertsales.com [alertsales.com]
- 6. electronics.macdermidenthone.cn [electronics.macdermidenthone.cn]
- 7. youtube.com [youtube.com]
- 8. Precision Electroplating: Hull Cell Analysis | Lab Wizard [lab-wizard.com]
"reducing internal stress in copper deposits from sulfamate baths"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing internal stress in copper deposits from sulfamate baths.
Troubleshooting Guide
This guide addresses common issues encountered during copper electroplating from sulfamate baths, focusing on the causes and remedies for high internal stress.
Issue: High Tensile Stress in Copper Deposit
-
Question: My copper deposit is exhibiting high tensile stress, leading to cracking and poor adhesion. What are the potential causes and how can I resolve this?
-
Answer: High tensile stress in copper deposits from sulfamate baths can stem from several factors. The most common causes include high current densities, improper bath composition, and organic contamination.[1]
Troubleshooting Steps:
-
Current Density: High current densities are a primary contributor to tensile stress.[1] Reduce the applied current density to a more optimal range for your specific bath chemistry and geometry.
-
Bath Composition:
-
Copper Concentration: Ensure the copper metal concentration is within the recommended range. Low copper concentration can lead to increased stress.
-
Chloride Ions: While essential for anode dissolution and deposit refinement, excessive chloride ion concentration can significantly increase tensile stress.[2][3] Analyze and adjust the chloride levels as needed.
-
Additives: Incorrect concentrations of proprietary or non-proprietary additives can induce stress. Review the manufacturer's recommendations or relevant literature for the appropriate concentrations of any stress-reducing agents.
-
-
Organic Contamination: Breakdown products of organic additives or drag-in of organic materials can cause tensile stress.[1] Perform activated carbon treatment to remove organic impurities.
-
Temperature: Operating the bath at a lower-than-optimal temperature can increase stress. Ensure the bath temperature is within the recommended process window.[3][4]
-
Issue: High Compressive Stress in Copper Deposit
-
Question: I am observing compressive stress in my copper deposit, resulting in blistering and delamination. What could be causing this?
-
Answer: Compressive stress, though less common than tensile stress in many copper plating applications, can be equally detrimental, often leading to blistering.[5]
Troubleshooting Steps:
-
Additives: Certain additives, particularly some sulfur-containing compounds used as stress relievers, can induce compressive stress if not properly controlled. Consult the technical data sheet for your additives to understand their impact on stress.
-
Impurities: The incorporation of impurities, such as hydrogen, into the deposit can lead to compressive stress.[6]
-
Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the copper deposit and the substrate can induce compressive stress upon cooling from the bath temperature.[5]
-
pH Level: While a significant deviation in pH can lead to various issues, an excessively high pH can contribute to compressive stress through the co-deposition of hydroxides.
-
Frequently Asked Questions (FAQs)
What is internal stress in electrodeposits?
Internal or intrinsic stress is a mechanical stress present in an electrodeposited layer even in the absence of external forces. It arises from defects in the crystal structure of the deposit.[7][8] This stress can be either tensile (a tendency for the deposit to shrink) or compressive (a tendency for the deposit to expand).[7]
Why is it important to control internal stress?
Uncontrolled internal stress can lead to a variety of deposit failures, including:
How do operating parameters affect internal stress?
Several key operating parameters have a direct impact on the internal stress of copper deposits from sulfamate baths:
| Parameter | Effect on Internal Stress |
| Current Density | Increasing current density generally increases tensile stress.[1][2] |
| Temperature | Increasing bath temperature typically decreases tensile stress.[2] |
| pH | Stress tends to increase rapidly at pH values above 5.0 due to the co-deposition of basic nickel salts.[10] |
| Agitation | Proper agitation can help to reduce the increase of stress with increasing current density.[2] |
What is the role of chloride ions in a copper sulfamate bath?
Chloride ions are often added to this compound baths to promote anode dissolution and to refine the grain structure of the deposit, which can improve brightness and mechanical properties.[11] However, the concentration of chloride ions must be carefully controlled, as excessive amounts can lead to a significant increase in tensile stress.[2][3]
What are common stress-reducing additives?
Various proprietary and non-proprietary additives can be used to control internal stress. For nickel sulfamate baths, which share some principles, saccharin is a well-known stress-reducing agent.[10] For copper baths, specific organic additives are often used. It is crucial to consult the supplier's documentation for the correct application and control of these additives.
Experimental Protocols
Protocol 1: Measurement of Internal Stress using the Bent Strip Method
The bent strip technique is a straightforward method for qualitatively and semi-quantitatively measuring internal stress.[12]
Materials:
-
Thin, flexible metallic strip (e.g., beryllium copper)
-
Plating cell
-
This compound plating solution
-
Stop-off lacquer
-
Ruler or caliper
Methodology:
-
Thoroughly clean the metallic strip.
-
Apply a stop-off lacquer to one side of the strip, ensuring complete coverage.
-
Allow the lacquer to dry completely.
-
Immerse the strip in the this compound plating bath.
-
Plate copper onto the un-lacquered side of the strip for a predetermined time and at a specific current density.
-
After plating, remove the strip, rinse, and dry it.
-
The internal stress in the copper deposit will cause the strip to bend.
-
The degree of curvature can be measured and correlated to the level of internal stress. Tensile stress will cause the strip to bend with the plated side concave, while compressive stress will result in a convex curvature.
Protocol 2: Routine Bath Maintenance - Activated Carbon Treatment
This procedure is used to remove organic impurities that can contribute to internal stress.
Materials:
-
Activated carbon (sulfur-free, plating grade)
-
Filter pump and cartridges
-
Separate treatment tank
Methodology:
-
Transfer the this compound plating solution to a separate treatment tank.
-
Heat the solution to the recommended operating temperature.
-
Add 2-5 grams of activated carbon per liter of solution.
-
Agitate the solution for 1-2 hours.
-
Allow the carbon to settle for several hours or overnight.
-
Filter the solution through a clean filter pump with appropriate filter cartridges back into the plating tank.
-
Analyze the bath for key components and make necessary adjustments before resuming plating.
Visualizations
Caption: Causes and effects of high tensile stress in copper deposits.
Caption: Workflow for the bent strip method of stress measurement.
References
- 1. maschrome.net [maschrome.net]
- 2. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 3. bigelaizincplating.com [bigelaizincplating.com]
- 4. researchgate.net [researchgate.net]
- 5. imapsource.org [imapsource.org]
- 6. osti.gov [osti.gov]
- 7. KR102028353B1 - Low internal stress copper electroplating method - Google Patents [patents.google.com]
- 8. mds.umicore.com [mds.umicore.com]
- 9. EP2568063A1 - Low internal stress copper electroplating method - Google Patents [patents.google.com]
- 10. nmfrc.org [nmfrc.org]
- 11. researchgate.net [researchgate.net]
- 12. nicoform.com [nicoform.com]
"effect of impurities on copper sulfamate electroplating performance"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the performance of copper sulfamate electroplating. The information is tailored for researchers, scientists, and drug development professionals who may utilize this process for applications such as sensor fabrication, medical device coating, and specialized component manufacturing.
Troubleshooting Guides
This section addresses common issues encountered during this compound electroplating, with a focus on impurity-related causes and their remedies.
Issue 1: Rough or Gritty Deposits
Question: My copper deposit is rough and has a sandpaper-like texture. What could be the cause?
Answer: Rough deposits are often caused by particulate matter in the plating bath or by metallic contamination.
-
Possible Causes & Solutions:
Cause Recommended Action Suspended Solids: Dust, debris from anodes, or precipitated salts. 1. Filter the plating solution continuously using a 1-5 micron filter. 2. Ensure anode bags are intact and properly installed. Metallic Impurities (e.g., Tin, Lead): Co-deposition of metallic impurities can lead to a granular deposit. 1. Perform a low-current density "dummy" plating (0.1-0.5 A/dm²) on a corrugated cathode to plate out metallic contaminants. 2. Analyze the bath for metallic impurities using ICP-OES and treat accordingly if concentrations are high. High Current Density: Excessive current can cause "burning" at edges and corners, resulting in a rough deposit. 1. Verify and lower the current density to the recommended operating range. 2. Perform a Hull cell test to determine the optimal current density range.
Issue 2: Pitting in the Copper Deposit
Question: I am observing small pits or pores in my electroplated copper layer. How can I resolve this?
Answer: Pitting is typically caused by the adherence of hydrogen or air bubbles to the cathode surface, or by organic contamination.[1][2][3]
-
Possible Causes & Solutions:
Cause Recommended Action Organic Contamination: Breakdown products of additives, oils, or grease. 1. Perform a batch activated carbon treatment to remove organic impurities. 2. Analyze the bath for organic contaminants using FTIR spectroscopy. Hydrogen Gas Bubbles: Adherence of hydrogen bubbles to the cathode surface.[1][3] 1. Increase solution agitation to dislodge bubbles. 2. Ensure the wetting agent concentration is optimal. Air Bubbles: Introduction of air into the solution.[2] 1. Check for leaks in the filter pump or air agitation lines.
Issue 3: Poor Adhesion, Blistering, or Peeling
Question: The copper layer is flaking off or forming blisters after plating. What is causing this adhesion failure?
Answer: Poor adhesion is most often a result of inadequate substrate preparation or contamination of the plating bath.[2] Blistering can also be caused by the evolution of hydrogen gas at the substrate-coating interface.[1][3]
-
Possible Causes & Solutions:
Cause Recommended Action Inadequate Substrate Cleaning: Residual oils, oxides, or other contaminants on the substrate surface.[2] 1. Review and optimize the pre-cleaning and activation steps. Ensure thorough degreasing and acid dipping. Metallic Contamination (e.g., Chromium, Lead): Can form a weak immersion deposit on the substrate prior to plating, leading to poor adhesion. 1. Analyze the acid dip and the plating bath for metallic contaminants. 2. Use a "dummy" plate to remove metallic impurities. Organic Contamination: Organic films on the substrate or in the bath can interfere with bonding. 1. Perform an activated carbon treatment of the plating solution. High Internal Stress: Excessive stress in the deposit can overcome the adhesive forces. 1. Check for organic contamination or an imbalance of additives. 2. Optimize plating parameters such as current density and temperature. Hydrogen Embrittlement/Gas Evolution: Trapped hydrogen gas can lead to blistering.[1][3] 1. Ensure proper cleaning to avoid areas that promote hydrogen evolution. 2. Consider a post-plating baking step to relieve hydrogen.
Issue 4: High Internal Stress and Brittle Deposits
Question: My copper deposits are brittle and crack easily. How can I improve the ductility?
Answer: High internal stress is a common cause of brittle deposits and can be influenced by both organic and inorganic impurities.
-
Possible Causes & Solutions:
Cause Recommended Action Organic Contamination: Breakdown products of additives are a primary cause of increased tensile stress. 1. Perform a batch activated carbon treatment. 2. Use a Hull cell to evaluate the effect of additives and contaminants on the deposit appearance. Metallic Impurities (e.g., Iron, Nickel): Can increase the hardness and internal stress of the deposit. 1. Analyze the bath for metallic impurities via ICP-OES. 2. Purify the bath using dummy plating if necessary. Incorrect Additive Concentration: Both too high and too low concentrations of proprietary additives can lead to high stress. 1. Follow the supplier's recommendations for additive concentration and control. 2. Use analytical techniques like CVS (Cyclic Voltammetry Stripping) if available for additive analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a this compound bath and where do they come from?
A1: Impurities can be broadly categorized as organic and inorganic.
-
Organic Impurities: These often originate from the breakdown of additives (brighteners, levelers), drag-in from previous process steps (e.g., cleaning agents), or contamination from lubricants or tank linings.
-
Inorganic (Metallic) Impurities: These can be introduced from the dissolution of the substrate or racks (e.g., iron, zinc), from the anodes (if not high purity), or from contaminated salts and water used for bath make-up. Lead and tin are also common metallic impurities.[4]
Q2: How do metallic impurities quantitatively affect the copper deposit's properties?
A2: While specific quantitative data can vary with the overall bath chemistry and operating parameters, the following table summarizes the general effects of common metallic impurities.
| Impurity | Typical Tolerance Limit (ppm) | Effect on Deposit Properties at Higher Concentrations |
| Iron (Fe) | < 50 | Increases hardness and internal stress, reduces ductility. Can cause roughness. |
| Lead (Pb) | < 10 | Reduces ductility, can cause poor adhesion and roughness.[4] |
| Zinc (Zn) | < 100 | Can cause dark deposits in low current density areas and reduce corrosion resistance. |
| Nickel (Ni) | < 50 | Increases hardness and strength, but can also increase internal stress. May affect the appearance of the deposit. |
| Chromium (Cr) | < 5 | Can cause passivation of the substrate, leading to poor adhesion and "skip plating". |
| Tin (Sn) | < 20 | Can cause roughness and has been reported to reduce the thermal stability of the deposit. |
Q3: What is a Hull cell and how can it be used for troubleshooting?
A3: A Hull cell is a miniature electroplating cell that allows for the evaluation of a plating solution over a wide range of current densities on a single test panel. By observing the appearance of the plated panel, an experienced technician can diagnose issues such as incorrect additive concentrations, and the presence of organic or metallic contamination. For example, a narrowing of the bright plating range can indicate an imbalance of additives or the presence of impurities.
Q4: What is "dummy" plating and when should it be used?
A4: "Dummy" plating, or low-current density electrolysis, is a purification method used to remove metallic impurities from a plating bath. It involves plating onto a large surface area cathode (often corrugated to provide a range of current densities) at a low overall current. More noble metallic impurities will preferentially plate out, thereby cleaning the solution. It is typically performed when analysis shows high levels of metallic contamination or when plating defects like poor adhesion or dark deposits are observed.
Q5: Can the anodes become a source of problems?
A5: Yes. Anode passivation, where the anode surface becomes coated with a non-conductive layer, can disrupt the plating process. This can be caused by high chloride concentrations, which lead to the formation of a copper chloride film, or by organic contaminants coating the anode surface. Anode passivation results in a rise in the tank voltage and a decrease in plating efficiency. Using high-purity, phosphorized copper anodes and maintaining proper chloride and organic levels can help prevent this issue.
Experimental Protocols
Protocol 1: Hull Cell Analysis for Troubleshooting
Objective: To qualitatively assess the condition of the this compound plating bath and identify potential issues related to impurities or additive imbalance.
Methodology:
-
Sample Collection: Obtain a 267 mL sample of the plating bath.
-
Cell Setup:
-
Place a clean, phosphorized copper anode in the anode slot of the 267 mL Hull cell.
-
Pour the bath sample into the cell.
-
Prepare a polished steel or brass Hull cell panel by cleaning and activating it according to your standard procedure.
-
-
Plating:
-
Place the prepared panel in the cathode slot.
-
Connect the anode and cathode to a rectifier.
-
Apply a current of 2 amps for 5 minutes with agitation (typically air).
-
-
Analysis:
-
Rinse and dry the plated panel.
-
Examine the panel under good lighting. Observe the deposit's appearance across the current density range (low on the right, high on the left).
-
Interpretation:
-
Dullness in Low Current Density (LCD) Area: May indicate metallic contamination.
-
Pitting or Haziness in High Current Density (HCD) Area: Often a sign of organic contamination.
-
Narrow Bright Range: Suggests an imbalance in the additive system.
-
"Burnt" or Powdery Deposit in HCD Area: Current density is too high, or there is a lack of brightener.
-
-
Protocol 2: Analysis of Metallic Impurities by ICP-OES
Objective: To quantitatively determine the concentration of metallic impurities in the this compound plating bath.
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of the plating bath.
-
Filter the sample through a 0.45 µm filter to remove any suspended solids.
-
Perform a serial dilution of the sample with deionized water to bring the copper concentration and the expected impurity concentrations within the calibrated range of the ICP-OES instrument. A dilution factor of 100x is common.
-
Acidify the diluted sample with high-purity nitric acid to a final concentration of 2% to preserve the metals in solution.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards containing known concentrations of the elements of interest (e.g., Fe, Pb, Zn, Ni, Cr, Sn) in a matrix that approximates the diluted plating bath.
-
-
Analysis:
-
Aspirate the prepared samples into the ICP-OES.
-
Measure the emission intensity at the characteristic wavelengths for each element.
-
Calculate the concentration of each impurity in the original bath sample by applying the dilution factor.
-
Protocol 3: Adhesion Testing of the Copper Deposit
Objective: To assess the adhesion of the electroplated copper layer to the substrate.
Methodology (based on ASTM B571):
-
Bend Test:
-
Plate a representative test strip.
-
Bend the strip 180 degrees over a mandrel with a diameter approximately four times the thickness of the strip.
-
Examine the bent area under low magnification (e.g., 10x).
-
Interpretation: Cracking of the deposit is not necessarily a failure, but any lifting or peeling of the coating from the substrate indicates poor adhesion.[5][6][7][8][9]
-
-
Scribe-Grid Test:
Protocol 4: Ductility Testing
Objective: To evaluate the ductility of the electroplated copper foil.
Methodology (based on ASTM B490 - Micrometer Bend Test):
-
Sample Preparation: Prepare a thin foil of electroplated copper by plating onto a suitable substrate (e.g., stainless steel) and then peeling it off.
-
Testing:
-
Fold the foil over on itself.
-
Use a micrometer to compress the fold.
-
Continue folding and compressing until the foil fractures.
-
The ductility is calculated based on the thickness of the foil and the number of folds before fracture.
-
Interpretation: This method provides a semi-quantitative measure of ductility and is useful for process control to detect changes in the bath that may lead to embrittlement.[6][9][10][11][12]
-
Visualizations
References
- 1. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. nmfrc.org [nmfrc.org]
- 4. nmfrc.org [nmfrc.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. galvanizeit.com [galvanizeit.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. ASTM B490-2021 "Standard Practice for Micrometer Bend Test for Ductility of Electrodeposits" | NBCHAO [en1.nbchao.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Copper Sulfamate Electrolyte Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of contaminated copper sulfamate electrolytes.
Troubleshooting Guide for Common Plating Issues
Use the table below to diagnose and resolve common issues encountered during this compound plating.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Dull or Matte Deposit | Organic contamination from brightener breakdown, drag-in, or leaching from equipment. / Low chloride concentration. | Perform a batch activated carbon treatment. / Analyze and adjust chloride levels. |
| Rough Deposit | Suspended particulate matter (dust, anode sludge). / High metallic impurity concentration (e.g., iron). / High chloride levels. | Implement or check continuous filtration system. / Perform dummy plating (low-current-density electrolysis). / Analyze and reduce chloride concentration. |
| Pitting in Deposit | Organic contamination. / Particulate matter in the bath. / Iron contamination. | Perform activated carbon treatment. / Improve filtration. / Perform high pH precipitation followed by dummy plating. |
| Dark Deposits (especially in low-current-density areas) | Metallic contamination (e.g., copper, zinc). | Perform dummy plating at low current density. |
| Poor Adhesion or Peeling | Inadequate cleaning of the substrate. / High levels of organic or metallic contaminants. | Review and optimize the pre-plating cleaning cycle. / Purify the electrolyte using activated carbon treatment and/or dummy plating. |
| Brittle Deposit | Organic or metallic contamination. | Perform activated carbon treatment for organics or dummy plating for metallics. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a this compound electrolyte?
A1: Contamination typically originates from several sources:
-
Organic Contaminants: These arise from the breakdown of organic additives (brighteners, levelers), leaching from tank linings or filters, and drag-in of oils or resists from incomplete cleaning.
-
Metallic Impurities: These are often introduced through drag-in from previous process steps, the use of impure anodes or salts, or the corrosion of auxiliary equipment like heaters and racks. Common metallic contaminants include iron, lead, and zinc.
-
Particulate Matter: Airborne dust, dirt, and anode sludge can fall into the tank, leading to rough deposits.
Q2: How often should I perform purification treatments on my electrolyte?
A2: The frequency depends on the workload and operating conditions of the bath. Continuous filtration is highly recommended to manage particulate matter. Periodic carbon treatment and dummy plating should be performed when plating quality declines or as part of a regular preventive maintenance schedule. Hull Cell testing is a quick way to assess the bath's condition and determine if purification is needed.
Q3: What is "dummy plating" and what type of contamination does it remove?
A3: Dummy plating, also known as low-current-density (LCD) electrolysis, is a method used to remove metallic impurities from the electrolyte. By plating onto a large, corrugated cathode at a very low current density, undesirable metals that plate out at a lower potential than copper (like excess copper, iron, and zinc) are selectively removed from the solution.
Q4: Can I use the same activated carbon for multiple treatments?
A4: While it may be possible to reuse an activated carbon pack at least one more time, its effectiveness diminishes with each use as its pores become saturated with organic impurities. For critical applications, it is always best to use fresh activated carbon for each batch treatment to ensure complete removal of contaminants.
Q5: What is the purpose of the hydrogen peroxide addition before activated carbon treatment?
A5: Hydrogen peroxide is a strong oxidizing agent used to break down complex organic molecules (like brighteners) into simpler forms. These smaller, less polar molecules are more readily adsorbed by the activated carbon, making the overall purification process more efficient.
Experimental Protocols
Protocol 1: Batch Activated Carbon Treatment for Organic Contaminant Removal
This procedure is designed to remove dissolved organic impurities from the electrolyte.
Methodology:
-
Transfer the this compound electrolyte to a separate treatment tank.
-
Heat the solution to the recommended temperature (typically 45-60°C) to enhance the treatment's effectiveness.
-
Slowly add 3-5 g/L of powdered activated carbon to the solution while stirring.
-
Optional but Recommended: For severe contamination, first add hydrogen peroxide (H₂O₂) to oxidize organic compounds. A typical addition is 3 ml of 50% H₂O₂ per liter of electrolyte. Allow the peroxide to mix and react for at least 8 hours before adding the carbon.
-
Continue to agitate the solution for 1-2 hours to ensure thorough contact between the electrolyte and the carbon particles.
-
Turn off agitation and allow the carbon particles to settle to the bottom of the tank.
-
Filter the solution back into the primary plating tank using a fine filter (1-5 micron is recommended) to remove all carbon particles.
-
Analyze the bath chemistry and perform a Hull Cell test to confirm the removal of organic contaminants and to determine necessary additive replenishment.
Data Presentation: Carbon Treatment Parameters
| Parameter | Recommended Value |
| Activated Carbon Dosage | 3 - 5 g/L |
| Hydrogen Peroxide (50%) | ~3 mL/L |
| Treatment Time (with H₂O₂) | Minimum 8 hours |
| Treatment Time (Carbon) | 1 - 2 hours |
| Filtration Rating | 1 - 5 µm |
Protocol 2: Low-Current-Density (LCD) Electrolysis ("Dummy Plating") for Metallic Impurity Removal
This procedure is used to plate out undesirable metallic contaminants.
Methodology:
-
Place a large surface area, corrugated steel or copper cathode (the "dummy") into the plating tank. The large, corrugated surface provides a wide range of current densities.
-
Set the rectifier to a low overall current density, typically between 0.1 and 0.5 A/dm² (Amperes per square decimeter).
-
Continue the electrolysis for several hours. The duration depends on the level of contamination. The process can be run overnight.
-
Periodically inspect the dummy cathode. A dark or discolored deposit indicates that metallic impurities are being successfully removed.
-
Once the deposit on the dummy cathode appears uniform and has the characteristic color of pure copper, the purification process is complete.
-
Remove the dummy cathode and prepare the bath for regular operation.
-
Analyze the electrolyte and perform a Hull Cell test to verify that the metallic impurities have been removed.
Data Presentation: Dummy Plating Parameters
| Parameter | Recommended Value |
| Cathode Type | Corrugated Copper or Steel |
| Current Density | 0.1 - 0.5 A/dm² |
| Duration | 4 - 16 hours (or overnight) |
| Agitation | Mild solution agitation |
Visualizations
Caption: Troubleshooting workflow for common plating defects.
Caption: Experimental workflow for batch activated carbon treatment.
"troubleshooting poor adhesion of copper plating from sulfamate solution"
Technical Support Center: Copper Plating from Sulfamate Solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for resolving poor adhesion issues encountered during copper plating from sulfamate solutions.
Troubleshooting Guide
Issue: The copper deposit is peeling, flaking, or blistering from the substrate.
This is a classic sign of poor adhesion. The bond between the substrate and the copper layer is weak, leading to delamination.[1] The causes can typically be traced to one of three areas: substrate preparation, plating bath condition, or plating process parameters.
Question: What are the primary causes and solutions for poor adhesion?
Answer: Poor adhesion is most often caused by inadequate surface preparation, contamination of the plating bath, or incorrect operating parameters.[2][3]
-
Cause 1: Inadequate Substrate Preparation The most critical factor for good adhesion is a chemically clean and active substrate surface.[1] Any residual oils, grease, oxides, or other contaminants will create a barrier, preventing a strong metallurgical bond.[1][2]
-
Solution: Implement a rigorous multi-step cleaning process. This typically involves alkaline degreasing, thorough water rinsing, acid etching or pickling to remove oxide layers, and a final activating dip before plating.[2][4] Ensure rinsing between steps is sufficient to prevent dragging contaminants from one tank to the next.[1]
-
-
Cause 2: Plating Bath Contamination Impurities in the sulfamate copper bath can severely compromise deposit adhesion. Contaminants can be organic (e.g., from drag-in of cleaning agents, breakdown of additives) or metallic (e.g., iron, chromium, lead).[2][5]
-
Cause 3: Incorrect Plating Parameters Deviations from the optimal current density, temperature, or pH can introduce stress into the copper deposit, leading to poor adhesion.
-
Solution: An excessively high plating rate (high current density) can cause poor adherence; reducing the current density can resolve this.[3][6] Maintaining the bath temperature within the recommended range (e.g., 30-40°C) is also important.[3] The anode-to-cathode spacing should be optimized, typically around 4-6 inches.[3]
-
Frequently Asked Questions (FAQs)
Q1: How can I systematically diagnose the root cause of my adhesion problem?
A1: Start by examining the most likely cause: substrate preparation. Process a test coupon through your established cleaning and activation cycle. If adhesion is still poor, the problem likely lies with the plating bath or parameters. A Hull cell test can be an invaluable tool to diagnose issues related to current density, pH, and contamination.
Q2: What specific contaminants should I be concerned about in a copper sulfamate bath?
A2: Organic contamination is a primary concern and can arise from various sources, including oils and wetting agents.[5] Metallic contaminants like iron, chromium, copper, zinc, and lead are also detrimental.[5] Iron can be introduced from the basis metal or poor rinsing, while chromium can be dragged in from previous plating steps.[5]
Q3: Can the wrong type of anode affect adhesion?
A3: Yes. Using an incorrect anode material or having an improper anode-to-cathode area ratio can affect the concentration of copper ions in the solution and overall current efficiency.[6] If the anode does not dissolve at the same rate the cathode is plated, the bath chemistry can become unbalanced, potentially leading to poor deposit quality and adhesion.[6]
Q4: What is a "strike plate," and do I need one for this compound plating?
A4: A strike plate is a very thin, initial layer of metal plated onto a substrate before the main plating layer.[2] It is used to improve adhesion. For copper plating, a nickel strike is often applied first to ensure the copper layer properly bonds to the substrate.[2] This is particularly important for substrates that are difficult to plate on directly.
Q5: How does rinsing impact adhesion?
A5: Rinsing is a critical but often overlooked step.[1] Inadequate rinsing can drag cleaning agents into the acid activation bath or drag acid into the plating bath, contaminating them and causing adhesion failure.[1] Using counterflow rinses with a continuous flow of fresh water is a best practice to minimize contaminant transfer.[1]
Data Presentation
Table 1: Typical Operating Parameters for Sulfamate Copper Plating and Adhesion Impact
| Parameter | Recommended Range | Consequence of Deviation on Adhesion |
| pH | 3.5 - 5.0 | Low pH can increase internal stress; High pH can cause pitting and roughness.[5] |
| Temperature | 30 - 40 °C | Low temperature can lead to poor adhesion and a dull deposit.[3] |
| Cathode Current Density | 2 - 5 A/dm² (20 - 50 A/ft²) | Too high can cause burning, roughness, and poor adhesion.[3][5] |
| Copper Metal Conc. | 70 - 90 g/L | Low metal content can lead to burning at normal current densities.[5] |
| Anode-to-Cathode Distance | 10 - 15 cm (4 - 6 inches) | Incorrect spacing can lead to non-uniform plating and poor adhesion.[3] |
Experimental Protocols
Methodology 1: Substrate Cleaning and Activation Protocol
This protocol provides a general-purpose cleaning cycle for metallic substrates prior to copper plating. Note: Specific steps may vary based on the substrate material.
-
Alkaline Soak Clean: Immerse the substrate in an alkaline cleaning solution at the recommended temperature and time to remove oils, grease, and shop dirt.
-
Rinse: Thoroughly rinse the part in clean, flowing deionized water to remove all traces of the alkaline cleaner.
-
Acid Activation (Pickling): Immerse the substrate in an appropriate acid solution (e.g., dilute sulfuric or hydrochloric acid) to remove any oxide or scale.[4]
-
Rinse: Perform another thorough rinse in deionized water to remove all acid residues.
-
Strike Plate (Optional but Recommended): If required, apply a nickel strike immediately after the final rinse.[2]
-
Transfer to Plating Bath: Immediately transfer the activated (and strike-plated, if applicable) part to the this compound plating bath to prevent re-oxidation of the surface.
Methodology 2: Hull Cell Test for Bath Analysis
The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating bath over a range of current densities.
-
Setup: Fill a 267 mL Hull cell with the this compound solution to be tested. Place a clean, polished brass or steel panel in the cathode position and a copper anode in the anode position.
-
Plating: Apply a specific amperage (e.g., 2 Amps) for a set time (e.g., 5 minutes) without agitation.
-
Analysis: Remove and rinse the panel. The deposit appearance across the panel corresponds to the effects of different current densities (high on the edge closest to the anode, low on the edge farthest away).
-
Interpretation:
-
Dull or burnt deposits at the high-current-density end may indicate low additive levels or high contamination.[5]
-
Dark deposits in the low-current-density area can suggest metallic contamination like copper, zinc, or lead.[5]
-
Poor coverage in low-current-density areas indicates low throwing power.[2]
-
Pitting or roughness across the panel can point to organic contamination or particulate matter.[2][5]
-
Visualizations
Caption: Troubleshooting workflow for poor copper plating adhesion.
Caption: Impact of contaminants on copper plating adhesion.
References
- 1. americanelectro.com [americanelectro.com]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. maschrome.net [maschrome.net]
- 4. proplate.com [proplate.com]
- 5. nmfrc.org [nmfrc.org]
- 6. electrochemistry - Copper layer doesn't stick after Copper electroplating - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing Copper Deposition from Sulfamate Baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing agitation rates for uniform copper deposition from sulfamate baths.
Troubleshooting Guide
This guide addresses common issues encountered during copper electroplating from sulfamate solutions, with a focus on the role of agitation.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Why is my copper deposit thicker at the edges and thinner in the center (dog-boning)? | 1. Inadequate Agitation: Insufficient solution movement leads to a higher concentration of copper ions at the edges of the substrate, causing faster deposition in these areas. 2. High Current Density: Excessive current can exacerbate the non-uniform deposition. 3. Poor Throwing Power: The bath chemistry may not be optimized to promote uniform plating on complex geometries. | 1. Increase Agitation: Introduce or increase mechanical stirring, solution circulation, or air sparging to ensure a uniform concentration of copper ions across the substrate surface. 2. Optimize Current Density: Reduce the current density to a level that allows for more controlled and uniform deposition.[1][2] 3. Improve Throwing Power: Adjust bath composition. A higher acid concentration can sometimes improve throwing power.[3] |
| What is causing rough and grainy deposits on my substrate? | 1. Particulate Contamination: Solid particles in the plating bath can co-deposit on the substrate, leading to a rough surface.[1][4] 2. Low Agitation: Stagnant solution can lead to the formation of larger copper crystals. 3. High Current Density: Can cause "burning" of the deposit, resulting in a powdery and rough appearance.[2] 4. Organic Contamination: Breakdown products of additives or other organic impurities can interfere with smooth deposition. | 1. Filter the Bath: Continuously filter the plating solution to remove suspended particles.[5] 2. Increase Agitation: Vigorous agitation helps to refine the grain structure of the deposit. 3. Reduce Current Density: Operate within the recommended current density range for the specific bath chemistry. 4. Carbon Treat the Bath: Use activated carbon to remove organic contaminants. |
| Why am I observing pitting or small holes in the copper plating? | 1. Gas Bubble Adhesion: Hydrogen gas bubbles generated at the cathode can adhere to the surface, preventing copper deposition in those areas.[5] 2. Inadequate Agitation: Insufficient solution flow fails to dislodge gas bubbles from the substrate surface. 3. Organic Contamination: Certain organic contaminants can increase the surface tension of the bath, promoting bubble adhesion. | 1. Enhance Agitation: Increase the agitation rate to effectively sweep gas bubbles away from the substrate. Air sparging can be particularly effective.[5] 2. Add Wetting Agents: Introduce appropriate wetting agents to the bath to reduce surface tension. 3. Carbon Treat the Bath: Remove organic impurities through carbon filtration. |
| The color of my copper deposit is dull and uneven. What could be the cause? | 1. Improper Agitation: Non-uniform agitation can lead to variations in the deposition rate and crystal structure, affecting the color and brightness.[2][4] 2. Contaminated Bath: Impurities in the plating solution can co-deposit and alter the appearance of the copper layer. 3. Incorrect Additive Concentration: The concentration of brighteners and levelers may be outside the optimal range. | 1. Ensure Uniform Agitation: Use a well-designed agitation system (e.g., eductors, properly placed spargers) to provide consistent solution movement across the entire substrate. 2. Purify the Bath: Filter and carbon treat the plating solution to remove contaminants. 3. Analyze and Adjust Additives: Use techniques like Hull cell testing to determine and correct the concentration of organic additives. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of agitation in copper sulfamate plating?
A1: Agitation is crucial for replenishing the concentration of copper ions at the cathode (the substrate being plated). This helps to maintain a stable and uniform deposition rate across the entire surface, preventing defects such as "dog-boning," burning, and pitting. It also aids in dislodging hydrogen bubbles that can cause voids in the deposit.
Q2: What are the common methods of agitation, and which is best?
A2: Common methods include mechanical stirring (e.g., magnetic stir bars, overhead stirrers), solution circulation using pumps and eductors, and air agitation (sparging). The best method depends on the specific application. Mechanical stirring is suitable for laboratory-scale experiments. Eductors provide excellent and uniform agitation for larger tanks. Air agitation is also effective but can introduce oxygen, which may affect certain bath chemistries. Ultrasonic agitation is a more advanced technique that can provide intense, localized agitation, which is beneficial for plating on complex geometries with high-aspect-ratio features.
Q3: How does agitation affect the "throwing power" of the bath?
A3: Throwing power refers to the ability of a plating bath to produce a uniform deposit on an irregularly shaped object. Proper agitation improves the throwing power by ensuring that a fresh supply of metal ions reaches recessed areas and through-holes, promoting more uniform plating thickness.
Q4: Can excessive agitation be detrimental?
A4: Yes, overly aggressive agitation can be problematic. It can lead to increased stress in the deposit, and in some cases, it can cause the co-deposition of suspended particles, leading to roughness. For air agitation, excessive bubbling can increase the electrical resistance of the bath.
Q5: How can I determine the optimal agitation rate for my experiment?
A5: The optimal agitation rate is typically determined empirically. A systematic approach, such as the one outlined in the Experimental Protocol section below, should be followed. This involves varying the agitation rate while keeping other parameters constant and evaluating the resulting deposit for uniformity, adhesion, and appearance. Hull cell testing is also a valuable tool for qualitatively assessing the effects of agitation.
Data Presentation
The following table summarizes the qualitative and quantitative effects of varying agitation rates on copper deposition. Please note that specific quantitative values can vary significantly based on the exact bath composition, temperature, current density, and substrate geometry. The data presented here is a generalized representation based on typical observations in acid copper plating.
| Agitation Rate | Deposition Uniformity (Thickness Variation) | Surface Roughness (Ra) | Throwing Power | General Observations |
| Low (e.g., <100 RPM) | High (>25%) | High | Poor | Prone to burning at high current density areas, pitting, and dendritic growth. |
| Moderate (e.g., 100-300 RPM) | Moderate (10-25%) | Moderate | Fair | Improved deposit appearance, but may still show some non-uniformity. |
| Optimal (e.g., 300-500 RPM) | Low (<10%) | Low | Good | Bright, smooth, and uniform deposit with good adhesion. |
| High (e.g., >500 RPM) | Low (<10%) | May Increase | Good | Can lead to increased internal stress in the deposit and may stir up sediment if filtration is inadequate. |
Note: RPM values are indicative for mechanical stirring in a laboratory-scale beaker and will need to be adapted for different agitation methods and tank sizes.
Experimental Protocols
Objective: To determine the optimal agitation rate for achieving a uniform copper deposit from a sulfamate bath.
Materials:
-
This compound plating solution
-
Substrate material (e.g., brass or steel coupons)
-
Anode material (e.g., phosphorus-deoxidized copper)
-
Plating cell (e.g., beaker or Hull cell)
-
Variable speed mechanical stirrer with a stirring bar
-
DC power supply
-
Pre-treatment solutions (alkaline cleaner, acid activator)
-
Rinse water (deionized)
-
Drying equipment (e.g., nitrogen gun, oven)
-
Thickness measurement instrument (e.g., XRF spectrometer, micrometer)
-
Microscope for surface morphology analysis
Methodology:
-
Substrate Preparation:
-
Clean the substrate coupons in an alkaline cleaner to remove organic residues.
-
Rinse thoroughly with deionized water.
-
Activate the surface in an acid solution.
-
Rinse again with deionized water.
-
-
Plating Bath Setup:
-
Fill the plating cell with the this compound solution.
-
Place the anode and cathode (substrate) in the cell with appropriate spacing.
-
Position the mechanical stirrer in the center of the cell.
-
-
Experimental Runs:
-
Set all plating parameters (temperature, current density, plating time) to constant values based on the bath supplier's recommendations.
-
Conduct a series of plating experiments, varying only the agitation rate (e.g., 0, 100, 200, 300, 400, 500 RPM).
-
After each experiment, rinse the plated coupon with deionized water and dry it thoroughly.
-
-
Deposit Analysis:
-
Measure the thickness of the copper deposit at multiple points across the coupon (e.g., center and edges) to determine the uniformity.
-
Visually inspect the surface for defects such as roughness, pitting, and burning.
-
(Optional) Perform quantitative surface roughness measurements and adhesion tests.
-
-
Data Analysis and Optimization:
-
Plot the deposition uniformity (e.g., as a percentage of thickness variation) against the agitation rate.
-
Identify the agitation rate that results in the most uniform and defect-free deposit. This is the optimal agitation rate for the given set of parameters.
-
Mandatory Visualization
Caption: Workflow for optimizing the agitation rate in copper electroplating.
Caption: Impact of agitation on key factors for uniform copper deposition.
References
- 1. Common problems of copper plating with copper sulfate process [ipcb.com]
- 2. How to solve common problems of copper sulfate plating technology? - ShuoBao Industrial Equipment [shuobaocn.com]
- 3. graphviz.org [graphviz.org]
- 4. quick-pcba.com [quick-pcba.com]
- 5. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
Validation & Comparative
A Comparative Showdown: Copper Sulfamate vs. Copper Sulfate Electroplating
In the realm of electroplating, the choice of electrolyte chemistry is paramount to achieving desired deposit characteristics. For copper plating, two common contenders are copper sulfamate and copper sulfate baths. While copper sulfate enjoys widespread use, particularly in the electronics industry, this compound offers unique advantages, especially in applications demanding low internal stress and high ductility. This guide provides a comprehensive comparison of these two electroplating systems, supported by available experimental data, to assist researchers and industry professionals in selecting the optimal solution for their specific needs.
At a Glance: Key Performance Differences
| Property | This compound | Copper Sulfate |
| Internal Stress | Very Low (often compressive) | Higher (tensile, can be controlled with additives) |
| Ductility | High | Moderate to High (additive dependent) |
| Throwing Power | Generally lower | Good to Excellent (highly dependent on additives) |
| Current Efficiency | High (typically >98%) | High (approaching 100%)[1] |
| Deposition Rate | Can be high | High, especially in high-speed applications |
| Bath Stability | Prone to decomposition at elevated temperatures | Very Stable |
| Common Use Cases | Electroforming, applications requiring low stress | Printed Circuit Boards (PCBs), decorative plating, general-purpose plating |
In-Depth Analysis of Performance Parameters
Internal Stress
One of the most significant distinctions between the two baths lies in the internal stress of the deposited copper. This compound is renowned for producing deposits with very low internal stress, which can even be compressive. This characteristic is critical in electroforming, where thick deposits are grown on a mandrel that is later removed. Low stress prevents distortion, cracking, and premature separation of the electroformed part.
In contrast, deposits from copper sulfate baths typically exhibit higher tensile stress. While this can be mitigated to some extent with the use of additives, it remains a key consideration for applications where dimensional stability is crucial.
Ductility and Mechanical Properties
Copper deposits from sulfamate baths generally exhibit higher ductility and elongation compared to those from sulfate baths. This makes them suitable for applications where the plated component may undergo flexing or forming operations. The lower stress in sulfamate deposits contributes to their superior mechanical performance in this regard.
The mechanical properties of copper from sulfate baths are heavily influenced by the additive package used. Additives can refine the grain structure and improve ductility, but often at the cost of increased internal stress.
Throwing Power
Throwing power refers to the ability of a plating bath to produce a uniform deposit thickness on an object with a complex geometry, including holes and recesses. Copper sulfate baths, particularly those formulated with modern additives, generally offer superior throwing power.[2] This is a primary reason for their dominance in the manufacturing of printed circuit boards (PCBs), where uniform plating of high-aspect-ratio through-holes is essential.
While specific quantitative data for the throwing power of this compound baths is less common in publicly available literature, they are generally considered to have lower throwing power than their sulfate counterparts.
Current Efficiency and Deposition Rate
Both bath types can operate at high current efficiencies, often approaching 100%.[1] This means that nearly all of the electrical current passed through the cell contributes to the deposition of copper, minimizing energy waste and hydrogen evolution.
High deposition rates can be achieved with both sulfamate and sulfate formulations, particularly in well-agitated, high-flow systems common in modern plating equipment.
Experimental Protocols
To ensure accurate and reproducible comparisons between plating baths, standardized experimental procedures are essential. Below are detailed methodologies for evaluating key performance parameters.
Internal Stress Measurement (Spiral Contractometer)
Objective: To quantify the internal stress of the electrodeposited copper layer.
Apparatus:
-
Spiral Contractometer (as per ASTM B636)
-
Plating tank with temperature control
-
Anodes (phosphorized copper for sulfate, OFHC copper for sulfamate)
-
DC power supply
-
Test solution (either this compound or copper sulfate bath)
Procedure:
-
Prepare the helical cathode of the contractometer by cleaning and activating it according to standard procedures.
-
Mount the helix in the contractometer and immerse it in the plating solution.
-
Connect the contractometer to the power supply and apply the desired current density.
-
Record the initial reading on the dial.
-
Plate to the desired thickness, monitoring the temperature and current throughout the process.
-
After plating, record the final reading on the dial.
-
Calculate the internal stress using the formula provided by the contractometer manufacturer, which takes into account the deflection of the helix, the deposit thickness, and the physical constants of the helix.
Throwing Power Measurement (Haring-Blum Cell)
Objective: To determine the throwing power of the electroplating bath.
Apparatus:
-
Haring-Blum cell (a rectangular tank with a central anode and two cathodes at different distances)
-
Plating tank with temperature control
-
Anode (phosphorized copper for sulfate, OFHC copper for sulfamate)
-
Two pre-weighed cathode panels
-
DC power supply
-
Test solution
Procedure:
-
Place the anode in the center of the Haring-Blum cell and the two cathode panels at the specified distances (e.g., a 1:5 distance ratio).
-
Fill the cell with the plating solution and bring it to the desired operating temperature.
-
Connect the electrodes to the power supply and apply a specific current for a set duration.
-
After plating, remove the cathode panels, rinse, dry, and reweigh them to determine the mass of copper deposited on each.
-
Calculate the throwing power using the Field's formula or other relevant equations that relate the ratio of the metal distribution to the ratio of the distances.[3][4]
Visualizing the Process: Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Logical Relationships in Electroplating Performance
Caption: Factors influencing deposit properties.
Conclusion
The choice between this compound and copper sulfate electroplating hinges on the specific requirements of the application. For electroforming and other applications where low internal stress and high ductility are paramount, this compound is a strong contender. However, for high-volume applications like PCB manufacturing that demand excellent throwing power and robust bath stability, copper sulfate, especially with advanced additive packages, remains the industry standard. A thorough understanding of the trade-offs between these two systems, supported by rigorous experimental evaluation, is crucial for achieving optimal plating results.
References
A Comparative Guide to Analytical Methods for Determining Copper Sulfamate Concentration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of copper and sulfamate concentrations is critical in numerous fields, including electroplating, catalysis, and the synthesis of pharmaceutical intermediates. This guide provides a comparative overview of common analytical methods for quantifying copper concentration, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Key Analytical Methods for Copper Determination
Several analytical techniques are available for the quantification of copper ions in solution. The choice of method often depends on factors such as the expected concentration range, the presence of interfering substances, required accuracy and precision, and available instrumentation. The most common and reliable methods include iodometric titration, complexometric titration with EDTA, and UV-Visible spectrophotometry.
Quantitative Performance Data
The table below summarizes the typical performance characteristics of these primary methods.
| Parameter | Iodometric Titration | Complexometric (EDTA) Titration | UV-Visible Spectrophotometry |
| Principle | Two-step redox titration. Cu²⁺ oxidizes I⁻ to I₂, which is then titrated with a standard thiosulfate solution.[1] | Direct titration where Cu²⁺ forms a highly stable 1:1 complex with ethylenediaminetetraacetic acid (EDTA).[2] | Measurement of light absorbance by the colored aqueous Cu²⁺ ion or a Cu²⁺-ligand complex, based on the Beer-Lambert law.[3] |
| Typical Concentration Range | High (mg/mL range); Optimal for aliquots containing ~3–6 mmol of Cu.[4] | Moderate to High (mg/mL range); Applicable to solutions with up to 25 mg of Cu²⁺ in 100 mL.[5] | Low (µg/mL to low mg/mL range); Linearity typically observed from ~0.1 to 2.5 µg/mL with complexing agents.[1][6] |
| Precision (%RSD) | High (< 1%) | High (< 1%) | Good (1-5%), dependent on calibration curve and instrument stability. |
| Accuracy (% Recovery) | Excellent (>99%) in the absence of interferences.[7] | Excellent (>99%) with proper pH control and masking of interfering ions.[2] | Good to Excellent (95-105%), highly dependent on matrix matching of standards and samples.[8] |
| Analysis Time (per sample) | ~15-20 minutes | ~10-15 minutes | ~5 minutes (after calibration) |
| Major Interferences | Strong oxidizing agents (e.g., Fe³⁺, MnO₄⁻) and reducing agents that react with iodine or thiosulfate.[9] | Many other metal cations (e.g., Ni²⁺, Zn²⁺, Ca²⁺, Mg²⁺) that also form stable complexes with EDTA.[2][10] | High turbidity; Presence of other colored species or complexes that absorb at the analytical wavelength. |
| Instrumentation | Standard laboratory glassware (burette, flasks). | Standard laboratory glassware; pH meter is recommended. | UV-Visible Spectrophotometer. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific sample matrices and concentration ranges.
Iodometric Titration for Copper(II)
This method is highly accurate for determining copper in a relatively pure sample. The reactions are: 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Materials:
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Iodide (KI), solid
-
Acetic Acid (Glacial or 2 M solution)
-
Starch indicator solution (1%)
-
Sodium Carbonate (Na₂CO₃)
-
Ammonium Thiocyanate (NH₄SCN), solid (optional, but recommended)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the copper sulfamate solution (e.g., 25.00 mL) into a 250 mL Erlenmeyer flask. The amount of sample should contain sufficient copper to react with 20-30 mL of the titrant.
-
Neutralization: Add a small amount of sodium carbonate powder portion-wise until a faint, persistent precipitate of copper(II) carbonate is formed. This neutralizes any strong mineral acids.[11]
-
Acidification: Add a few drops of 2 M acetic acid to dissolve the precipitate and provide the necessary acidic medium for the reaction.[12]
-
Iodine Liberation: Add approximately 2-3 grams of solid potassium iodide (KI) to the flask. Swirl to dissolve. The solution will turn a dark brown color due to the formation of the triiodide ion (I₃⁻).[13]
-
Titration (Part 1): Immediately begin titrating with the standardized 0.1 M Na₂S₂O₃ solution. Continue adding titrant until the brown color of the solution fades to a pale, straw-yellow.[11]
-
Indicator Addition: Add 2-3 mL of starch indicator solution. The solution should turn a deep blue-black color.[13]
-
Titration (Part 2): Continue the titration drop-wise with constant swirling. The endpoint is reached when the blue-black color disappears, leaving a creamy white or pale pink precipitate of copper(I) iodide (CuI).[11]
-
Improving the Endpoint: For a sharper endpoint, add about 1-2 g of ammonium thiocyanate (NH₄SCN) near the endpoint. This displaces adsorbed iodine from the surface of the CuI precipitate, releasing it into the solution for titration.[11]
-
Calculation: Calculate the concentration of Cu²⁺ using the stoichiometry of the reactions.
Complexometric Titration with EDTA
This method is rapid and effective but requires careful control of pH and consideration of other metal ions that may be present.
Materials:
-
Standardized 0.05 M EDTA (disodium salt) solution
-
Ammonia solution (1:1 v/v) to act as a buffer (pH ~10)
-
Murexide indicator[14]
-
Deionized water
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound solution (e.g., 25.00 mL) into a 250 mL Erlenmeyer flask.
-
Dilution: Dilute the sample with approximately 75 mL of deionized water.
-
pH Adjustment: Add the ammonia solution drop-wise while swirling until the light blue precipitate that initially forms redissolves, resulting in a clear, deep blue solution of the copper-ammine complex. This adjusts the pH to the optimal range for the titration (pH < 9).[5]
-
Indicator Addition: Add a small amount (3-4 drops or a pinch of solid mixture) of Murexide indicator. The solution will turn a greenish-yellow color.[5]
-
Titration: Titrate the solution with the standardized 0.05 M EDTA solution. As the endpoint is approached, the color will transition from green to a distinct purple.[5][14] The endpoint is the first appearance of a stable purple hue.
-
Observation: Placing a white background (e.g., a sheet of paper) under the flask can aid in observing the color change accurately.[2]
-
Calculation: Calculate the concentration of Cu²⁺ based on the 1:1 stoichiometry between Cu²⁺ and EDTA.
UV-Visible Spectrophotometry
This method is ideal for determining low concentrations of copper and relies on creating a calibration curve from standards of known concentration.
Materials:
-
Stock solution of this compound of a precisely known concentration (e.g., 1000 mg/L Cu²⁺)
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
-
Cuvettes
Procedure:
-
Wavelength Determination: Scan a mid-range this compound standard solution across the visible spectrum (e.g., 400-900 nm) to determine the wavelength of maximum absorbance (λ_max). For aqueous Cu²⁺, this is typically around 800-810 nm.[11] Set the spectrophotometer to this wavelength for all subsequent measurements.
-
Preparation of Standards: Prepare a series of at least five standard solutions of decreasing concentration by accurately diluting the stock solution. For example, if the stock is 1000 mg/L, prepare standards of 500, 250, 125, 62.5, and 31.25 mg/L.[15]
-
Blank Measurement: Fill a cuvette with deionized water (the solvent used for the standards) and use it to zero the spectrophotometer (set absorbance to 0.000).
-
Standard Measurement: Measure the absorbance of each standard solution, starting from the least concentrated and working up. Rinse the cuvette with the next standard before filling to measure.
-
Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a good calibration.[16]
-
Sample Measurement: Measure the absorbance of the unknown this compound solution. If the absorbance is higher than the most concentrated standard, the sample must be accurately diluted to fall within the linear range of the calibration curve.
-
Calculation: Use the measured absorbance of the unknown sample and the equation of the calibration line to calculate its concentration.[16][17]
Analysis of the Sulfamate Anion
While the above methods focus on the copper cation, a complete analysis of this compound may require quantification of the sulfamate (H₂NSO₃⁻) anion. Ion chromatography is the preferred method for this purpose. It can effectively separate and quantify sulfamate and its common degradation product, sulfate (SO₄²⁻), providing a stability-indicating assay.[18]
Visualization of Analytical Workflow
The following diagram illustrates the general logical workflow for any quantitative chemical analysis, applicable to the methods described above for this compound determination.
Caption: Logical workflow for this compound analysis.
References
- 1. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulm.edu [ulm.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdck.weebly.com [tdck.weebly.com]
- 7. Estimation of Copper in Ores by Iodide Method - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. mis.alagappauniversity.ac.in [mis.alagappauniversity.ac.in]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. | PDF or Rental [articles.researchsolutions.com]
A Comparative Analysis of Electrochemical Properties: Copper Sulfamate vs. Copper Nitrate Electroplating Baths
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte system is paramount for achieving desired outcomes in electrochemical applications. This guide provides a detailed comparison of the electrochemical properties of copper sulfamate and copper nitrate solutions, supported by available experimental data and detailed methodologies.
This report synthesizes findings from various studies to offer a comparative overview of two common copper electroplating baths. While direct, comprehensive comparative studies are limited, this guide collates available data on key electrochemical parameters to inform electrolyte selection for specific research and development needs.
Comparison of Electrochemical Properties
The selection between this compound and copper nitrate electrolytes hinges on the desired characteristics of the final copper deposit and the operational parameters of the electroplating process. The following table summarizes the key electrochemical properties based on available data. It is important to note that properties can vary significantly with bath composition, temperature, and current density.
| Property | This compound | Copper Nitrate |
| Conductivity | Generally good, influenced by sulfamic acid concentration. | Typically high due to the high mobility of nitrate ions. |
| Current Efficiency | Generally high, often approaching 100%. | Can be lower and more variable, influenced by side reactions involving nitrate reduction. One study on electrorefining reported poor current efficiency at higher copper concentrations (100 and 150 g/dm³) due to the formation of copper oxide.[1] |
| Throwing Power | Generally considered to have good throwing power, leading to more uniform deposits on complex geometries. | Information is limited, but the potential for side reactions could impact current distribution and thus throwing power. |
| Internal Stress | Deposits typically exhibit low internal stress, which is advantageous for applications requiring good adhesion and minimal deformation. | Data is not readily available, but the incorporation of decomposition products could potentially increase internal stress. |
| Deposit Morphology | Known for producing fine-grained, smooth, and ductile deposits. | At lower concentrations (e.g., 40 g/dm³ Cu), bright and solid copper plates can be achieved. However, at higher concentrations, deposits can become dark, fragile, soft, and porous, indicating copper oxide formation.[1] |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating the key electrochemical properties discussed.
Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Apparatus:
-
Conductivity meter with a calibrated probe
-
Temperature-controlled water bath
-
Beaker
Procedure:
-
Prepare the this compound and copper nitrate electrolyte solutions of the desired concentrations.
-
Calibrate the conductivity meter using standard solutions of known conductivity.
-
Place a known volume of the electrolyte in a beaker and immerse the conductivity probe.
-
Equilibrate the solution to the desired temperature using the water bath.
-
Record the conductivity reading once it stabilizes.
-
Repeat the measurement for each electrolyte at various temperatures and concentrations as required.
Current Efficiency Determination (Coulometric Method)
Objective: To quantify the efficiency of the electrodeposition process by comparing the actual mass of copper deposited with the theoretical mass calculated from Faraday's laws of electrolysis.
Apparatus:
-
DC power supply
-
Ammeter and Voltmeter
-
Electrolytic cell with a copper anode and a pre-weighed cathode (e.g., stainless steel or copper foil)
-
Analytical balance
-
Stopwatch
Procedure:
-
Clean, dry, and accurately weigh the cathode to four decimal places.
-
Assemble the electrolytic cell with the prepared electrolyte, copper anode, and the pre-weighed cathode.
-
Connect the cell to the DC power supply, ensuring the ammeter is in series and the voltmeter is in parallel with the cell.
-
Apply a constant current for a precisely measured duration (e.g., 30 minutes). Record the current and time.
-
After electrolysis, carefully remove the cathode, rinse it with deionized water, then with a suitable solvent (e.g., acetone or ethanol) to facilitate drying.
-
Dry the cathode completely and re-weigh it accurately.
-
Calculate the actual mass of copper deposited (final mass - initial mass).
-
Calculate the theoretical mass of copper that should have been deposited using Faraday's Law:
-
Theoretical Mass = (I × t × M) / (n × F)
-
Where: I = current (A), t = time (s), M = molar mass of copper (63.55 g/mol ), n = number of electrons in the reaction (2 for Cu²⁺), and F = Faraday's constant (96485 C/mol).
-
-
-
Calculate the current efficiency:
-
Current Efficiency (%) = (Actual Mass / Theoretical Mass) × 100
-
Throwing Power Measurement (Haring-Blum Cell)
Objective: To assess the ability of the electrolyte to produce a uniform deposit on a cathode with varying distances from the anode.[2][3]
Apparatus:
-
Haring-Blum cell (a rectangular tank with a central anode and two cathodes at different distances)[2][3]
-
DC power supply
-
Two pre-weighed cathodes of the same material and surface area
-
Copper anode
Procedure:
-
Clean, dry, and accurately weigh both cathodes.
-
Place the cathodes at their respective positions in the Haring-Blum cell (one near and one far from the anode).[2]
-
Fill the cell with the electrolyte to be tested.
-
Connect the electrodes to the DC power supply.
-
Pass a constant current through the cell for a set period.
-
After plating, remove, rinse, dry, and re-weigh the cathodes to determine the mass of copper deposited on each.
-
Calculate the throwing power using a suitable formula, such as the Field's formula or the Haring and Blum formula. A common simplified approach involves the ratio of the mass of metal deposited on the far cathode (Mf) to that on the near cathode (Mn) and the distance ratio of the cathodes from the anode (typically 5:1).
Deposit Morphology and Internal Stress Analysis
Objective: To characterize the surface finish and internal stress of the electrodeposited copper.
Apparatus:
-
Scanning Electron Microscope (SEM) for morphology analysis.
-
Stress measurement apparatus (e.g., bent strip method, X-ray diffraction).
Procedure for Morphology (SEM):
-
Prepare copper deposits on suitable substrates under controlled conditions for both electrolytes.
-
Section the samples as needed to observe the cross-sectional grain structure.
-
Mount the samples on SEM stubs and sputter-coat with a conductive material if necessary.
-
Examine the surface and cross-section of the deposits under the SEM to evaluate grain size, shape, and overall morphology.
Procedure for Internal Stress (Bent Strip Method):
-
Plate a thin, flexible cathode (e.g., a thin strip of copper or stainless steel) on one side only.
-
After plating, the strip will bend due to the internal stress of the deposit.
-
Measure the curvature of the bent strip.
-
Calculate the internal stress using established formulas that relate the curvature to the mechanical properties of the substrate and the deposit thickness.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing this compound and copper nitrate.
Caption: Key property comparison between this compound and copper nitrate.
Conclusion
The choice between this compound and copper nitrate electrolytes is application-dependent. This compound baths are generally favored for applications requiring low internal stress, high ductility, and good throwing power, making them suitable for electroforming and plating on complex shapes. Copper nitrate baths, while offering high conductivity, may present challenges in controlling deposit morphology and achieving consistent current efficiency, particularly at higher copper concentrations. The potential for nitrate reduction side reactions is a critical factor to consider. For applications where high purity is the primary goal and process parameters can be tightly controlled, copper nitrate may be a viable option. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison.
References
Performance Showdown: A Comparative Analysis of Leveling Agents in Copper Sulfamate Baths
For researchers and professionals in materials science and electroplating, achieving a smooth, uniform copper deposit is paramount. In copper sulfamate electroplating, the choice of leveling agent is a critical factor influencing the final quality of the deposit. This guide provides a comparative analysis of the performance of different leveling agents, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.
This comparison synthesizes findings from studies on common leveling agents and additives with leveling properties, focusing on key performance indicators such as surface roughness and throwing power. While the available research often utilizes copper sulfate baths, the fundamental principles of leveling action are transferable to sulfamate systems. This guide presents the data with the context of the experimental conditions under which it was obtained.
Key Performance Indicators: A Side-by-Side Comparison
The efficacy of a leveling agent is primarily determined by its ability to promote a smooth surface finish and ensure uniform metal distribution across the substrate, particularly in areas of varying current density. The following table summarizes the performance of several additives based on available experimental data.
| Leveling Agent/Additive | Concentration | Key Performance Metric | Result | Bath Type | Reference |
| Thiourea | Varied | Surface Roughness (RMS) | Decreased with increasing concentration | Copper Sulfate | [1] |
| Varied | Throwing Power | Improved with decreasing concentration | Copper Sulfate | [1] | |
| Gelatin | Varied | Surface Roughness (RMS) | Decreased with increasing concentration | Copper Sulfate | [1] |
| Varied | Throwing Power | Improved with increasing concentration | Copper Sulfate | [1] | |
| Janus Green B (JGB) | 6 mg/L | Coating Thickness Uniformity (δV/δΛ) | 1.0 (uniform) | Copper Sulfate | |
| Polyethyleneimine (PEI) | 6 mg/L | Coating Thickness Uniformity (δV/δΛ) | 1.0 (uniform) | Copper Sulfate | |
| No Leveling Agent | N/A | Coating Thickness Uniformity (δV/δΛ) | 0.70 (non-uniform) | Copper Sulfate |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The performance of leveling agents is highly dependent on the specific bath composition, operating parameters, and substrate geometry.
In-Depth Analysis of Leveling Agent Performance
Thiourea
Thiourea is a well-known additive in copper electroplating that exhibits leveling properties. Studies have shown that increasing the concentration of thiourea generally leads to a smoother copper deposit, as indicated by a decrease in Root Mean Square (RMS) surface roughness[1]. However, there is a trade-off with throwing power, which tends to improve at lower concentrations of thiourea[1]. This suggests that an optimal concentration must be determined to balance the requirements for surface smoothness and uniform plating distribution.
Gelatin
Gelatin, a natural polymer, also functions as a leveling agent in copper plating baths. Similar to thiourea, increasing gelatin concentration has been observed to reduce the surface roughness of the copper deposit[1]. In contrast to thiourea, higher concentrations of gelatin have been shown to improve the throwing power of the plating bath[1]. This makes gelatin a promising candidate for applications where both a smooth finish and excellent throwing power are crucial.
Janus Green B (JGB) and Polyethyleneimine (PEI)
Janus Green B (JGB), a dye, and Polyethyleneimine (PEI), a polymer, are effective leveling agents, particularly in the context of printed circuit board manufacturing. In a copper sulfate bath, the addition of either JGB or PEI at a concentration of 6 mg/L resulted in a significant improvement in the uniformity of the copper coating thickness, achieving a thickness ratio (δV/δΛ) of 1.0, which indicates perfect leveling. In contrast, a bath without any leveling agent exhibited negative leveling, with a thickness ratio of 0.70.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the performance of leveling agents.
Surface Roughness Measurement
Surface roughness is a critical parameter for assessing the effectiveness of a leveling agent. It is typically quantified using techniques such as Atomic Force Microscopy (AFM) or profilometry.
Protocol:
-
Prepare copper-plated samples using the sulfamate bath with and without the leveling agent of interest under controlled conditions (current density, temperature, and agitation).
-
Rinse the plated samples with deionized water and dry them.
-
Use an Atomic Force Microscope (AFM) to scan a representative area of the sample surface.
-
The AFM software calculates the Root Mean Square (RMS) roughness value, which provides a quantitative measure of the surface's smoothness.
Throwing Power Measurement
Throwing power refers to the ability of a plating bath to produce a deposit of uniform thickness on a cathode of irregular shape. The Haring-Blum cell is a standard apparatus for this measurement.
Protocol:
-
Assemble a Haring-Blum cell with two cathodes at different distances from a central anode.
-
Fill the cell with the this compound bath containing the leveling agent to be tested.
-
Apply a specific current for a set duration to plate copper onto both cathodes.
-
After plating, measure the thickness of the copper deposit on both cathodes.
-
Calculate the throwing power using the Field's formula: Throwing Power (%) = [(L - M) / (L + M - 2)] x 100 Where L is the ratio of the distance of the far cathode to the near cathode, and M is the ratio of the weight of the deposit on the near cathode to that on the far cathode.
Coating Thickness Uniformity
For applications such as printed circuit boards, the uniformity of the coating thickness inside through-holes is a key performance indicator.
Protocol:
-
Use a standard printed circuit board (PCB) test panel with through-holes of a defined aspect ratio.
-
Plate the panel in the this compound bath containing the leveling agent under investigation.
-
After plating, cross-section the through-holes.
-
Use a microscope with measurement capabilities to determine the copper thickness at the surface of the PCB (δΛ) and inside the through-hole (δV).
-
The ratio δV/δΛ provides a measure of the leveling performance, with a value of 1.0 indicating perfect uniformity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for evaluating leveling agent performance.
Caption: Mechanism of action for a typical leveling agent.
References
A Comparative Guide to Quantitative Analysis of Additives in Copper Sulfamate Plating Baths
The consistent performance of copper sulfamate electroplating baths is critically dependent on the precise control of organic and inorganic additives. These additives, which include accelerators (brighteners), suppressors, and levelers, dictate the quality of the copper deposit, influencing properties such as brightness, ductility, and throwing power. This guide provides a comparative overview of the primary analytical techniques used for the quantitative analysis of these crucial additives, with a focus on High-Performance Liquid Chromatography (HPLC) and Cyclic Voltammetric Stripping (CVS). Experimental data and detailed protocols are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
The two predominant methods for monitoring additives in copper plating baths are HPLC and CVS. While CVS is often utilized for rapid, online assessment of the overall "health" of the plating bath, HPLC offers a more detailed, quantitative analysis of individual additive components.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can accurately quantify individual organic additives.[2] It is particularly advantageous when the concentration of specific components needs to be determined, as it separates the additives from the plating bath matrix and from each other. However, many additives lack a chromophore, making detection by standard UV-Vis detectors challenging.[2][3] To overcome this, detectors such as Charged Aerosol Detectors (CAD) and Electrochemical Detectors (ECD) are often employed.[2][3][4]
Cyclic Voltammetric Stripping (CVS) is an electrochemical technique that measures the combined effect of additives on the rate of copper deposition.[1][5] It is a valuable tool for monitoring the overall activity of the additives and can be faster for routine process control.[1] However, CVS is an indirect measurement and may not provide the concentration of individual components, and its accuracy can be influenced by the presence of breakdown products.[3]
The following tables summarize the key performance characteristics of HPLC and CVS for the analysis of additives in this compound plating baths.
Table 1: Quantitative Performance Comparison of HPLC and CVS
| Parameter | High-Performance Liquid Chromatography (HPLC) | Cyclic Voltammetric Stripping (CVS) |
| Principle | Separation and quantification of individual components. | Measures the cumulative electrochemical effect of additives.[3][5] |
| Specificity | High; can quantify individual additives and their degradation products.[3] | Low; measures the combined "activity" of additives.[6] |
| Analysis Time | Typically 10-30 minutes per sample.[4] | Can be faster for online monitoring, but lab analysis can take hours.[2][4] |
| Accuracy | High; recovery values of 99% for accelerator and 70% for leveler have been reported.[4] | Can be less accurate for individual components; detection error reported as lower than 10%.[7] |
| Precision | Good; peak area %RSD values of 0.2-2.3% for accelerator and up to 18.6% for leveler have been reported.[2][3] | Dependent on the specific technique (e.g., DT, MLAT). |
| Detection | Charged Aerosol Detection (CAD), Electrochemical Detection (ECD), UV-Vis.[3][4] | Electrochemical (stripping charge/current).[6] |
| Strengths | High selectivity, accurate quantification of individual components, can identify degradation products.[3] | Fast for online process control, measures overall bath activity.[1] |
| Limitations | Can be slower for routine checks, requires more complex instrumentation. | Not selective for individual components, can be affected by interfering species.[3] |
Experimental Protocols
Detailed methodologies for both HPLC and CVS are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with Dual Detection (CAD and ECD)
This method allows for the simultaneous determination of accelerators, suppressors, and levelers.
1. Sample Preparation:
-
Pipette 750 µL of the this compound plating bath sample into an HPLC vial.
-
Add 250 µL of N,N-dimethylethanolamine (DMEA) to neutralize the acidic sample. The final pH should be between 2 and 4.[3]
-
Cap the vial and shake vigorously to mix.
-
Prepare calibration standards in a copper plating bath matrix without any organic additives and neutralize them in the same manner as the samples.[3]
2. HPLC System and Conditions:
-
HPLC System: A dual-gradient HPLC system, such as the Thermo Scientific UltiMate 3000 x2 Dual LC system, equipped with a charged aerosol detector and an electrochemical detector.[2]
-
Column 1 (for Accelerator and Leveler with ECD): Thermo Scientific Accucore C18, 4.6 x 150 mm, 2.6-μm particle size.[4]
-
Mobile Phase 1A: 18.2 MΩ·cm water containing 2.5 g/L sodium perchlorate and 2.5 mL/L of 10% perchloric acid.[4]
-
Mobile Phase 1B: Methanol.[4]
-
Column 2 (for Suppressor with CAD): Thermo Scientific Acclaim 120 C18, 4.6 x 150 mm, 5-μm particle size.[4]
-
Mobile Phase 2A: Water with 6 mL/L of 70% ethylamine and 4 mL/L of acetic acid (pH 5-6).[4]
-
Mobile Phase 2B: Methanol.[4]
-
Injection Volume: 100 µL.[4]
-
Column Temperature: 40 °C.[4]
-
ECD Settings: Electrode 1 at +650 mV and Electrode 2 at +900 mV (relative to a Palladium reference electrode).[3][4]
-
CAD Settings: Standard settings as per manufacturer's recommendations.
3. Data Analysis:
-
Quantify the concentration of each additive by comparing the peak areas from the sample chromatograms to the calibration curves generated from the standards.
Cyclic Voltammetric Stripping (CVS) for Brightener Analysis
This protocol describes a common CVS technique, Dilution Titration (DT), for determining the effective concentration of a brightener.
1. Equipment and Reagents:
-
CVS instrument with a rotating disk electrode (e.g., platinum).
-
Support Solution: A solution containing all the basic components of the plating bath (copper sulfate, sulfuric acid, chloride) and a sufficient amount of suppressor, but no brightener.[8]
-
Brightener Standard: A solution with a known concentration of the brightener.
-
Plating bath sample.
2. Measurement Procedure:
-
Measure the copper stripping peak area in the support solution to establish a baseline or "intercept" value.[8]
-
Add a known volume of the plating bath sample to the support solution. The brightener in the sample will cause an increase in the copper stripping peak area.
-
Sequentially add known volumes of the brightener standard to the solution and measure the stripping peak area after each addition.[8]
-
The concentration of the brightener in the sample is determined by linear fitting and extrapolation of the measured stripping peak areas.
Visualizing the Analytical Workflow
To better illustrate the logical flow of a quantitative analysis, the following diagram outlines the key steps in an HPLC-based workflow for analyzing plating bath additives.
Caption: Workflow for HPLC analysis of plating bath additives.
References
- 1. sterc.org [sterc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CVS Control of Via Fill Acid Copper Electroplating Baths [circuitnet.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Cyclic Voltammetric Stripping (CVS) | Metrohm [metrohm.com]
A Comparative Guide to the Corrosion Resistance of Copper Coatings from Various Plating Baths
For researchers, scientists, and professionals in drug development, the selection of appropriate metallic coatings is critical for ensuring the longevity and performance of equipment and components. This guide provides a detailed comparison of the corrosion resistance of copper coatings electrodeposited from four common plating baths: sulfamate, sulfate, cyanide, and pyrophosphate. The information presented is based on experimental data from scientific literature, offering an objective assessment to aid in material selection.
Copper coatings are widely utilized for their excellent electrical and thermal conductivity. However, their susceptibility to corrosion is a significant concern. The choice of plating bath chemistry plays a crucial role in determining the final properties of the copper deposit, including its resistance to corrosive environments. This guide delves into the comparative corrosion performance of copper coatings derived from sulfamate, acid sulfate, alkaline cyanide, and pyrophosphate electrolytes.
Comparative Corrosion Performance Data
The corrosion resistance of electrodeposited copper is influenced by factors such as the deposit's porosity, internal stress, and grain structure, all of which are intrinsically linked to the plating bath composition. The following table summarizes quantitative data from electrochemical corrosion tests, providing a comparative overview of the performance of copper coatings from different baths.
| Plating Bath | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (Icorr) (μA·cm⁻²) | Polarization Resistance (Rp) (kΩ·cm²) | Key Characteristics |
| Sulfamate | More positive (less prone to corrosion) | Lower | Higher | Produces deposits with low internal stress and high ductility. |
| Sulfate (Acid) | More negative | 5.2 - 6.5[1] | 3.67 - 4.79[1] | Widely used; can lead to porous coatings if not optimized.[1] |
| Cyanide (Alkaline) | Variable | Generally low | High | Excellent throwing power, producing uniform and non-porous coatings. |
| Pyrophosphate (Alkaline) | More positive than sulfate | Lower than sulfate | Higher than sulfate | Yields smoother and finer-grained deposits compared to cyanide.[2] |
Note: Data for sulfamate and cyanide baths are qualitative comparisons based on general performance characteristics due to the lack of specific, directly comparable quantitative data in the reviewed literature. The values for sulfate and pyrophosphate baths are sourced from a comparative study.[1][2]
Experimental Protocols for Corrosion Assessment
To ensure a comprehensive understanding of the corrosion behavior of these coatings, a combination of electrochemical tests is typically employed. The methodologies for these key experiments are detailed below.
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of the material.
-
Sample Preparation: Copper-plated specimens are used as the working electrode. A standard three-electrode setup is employed with a platinum counter electrode and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: A corrosive medium, typically a 3.5% NaCl solution, is used to simulate a saline environment.
-
Procedure: The open circuit potential (OCP) is first stabilized. A potential scan is then applied at a slow rate (e.g., 1 mV/s) in both the anodic and cathodic directions from the OCP.
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed using the Tafel extrapolation method to determine Icorr and Ecorr. A lower Icorr indicates a lower corrosion rate, while a more positive Ecorr suggests a lower thermodynamic tendency to corrode.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the coating and the electrochemical processes occurring at the coating-electrolyte interface.
-
Sample and Electrolyte: The same three-electrode setup and corrosive electrolyte as in potentiodynamic polarization are used.
-
Procedure: The working electrode is held at the OCP, and a small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot is often modeled using an equivalent electrical circuit to extract parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. A higher Rp value indicates better corrosion resistance.
Salt Spray (Fog) Testing
This is an accelerated corrosion test that assesses the protective quality of the coating in a corrosive environment.
-
Apparatus: A standardized salt spray cabinet is used, following ASTM B117 or a similar standard.
-
Test Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is atomized to create a dense saline fog.
-
Procedure: The plated samples are placed in the cabinet at a specified angle. The cabinet is maintained at a constant temperature (e.g., 35°C). The samples are exposed for a predetermined duration (e.g., 24, 48, 96 hours or longer).
-
Evaluation: The samples are periodically inspected for the appearance of corrosion products, such as red rust (for coatings on steel substrates) or white corrosion products. The time to the first appearance of corrosion is recorded as a measure of the coating's protective capability.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for assessing the corrosion resistance of copper coatings.
Conclusion
The selection of a copper plating bath has a profound impact on the corrosion resistance of the resulting coating. While acid sulfate baths are common, pyrophosphate baths can offer superior performance by producing smoother and finer-grained deposits.[2] Cyanide baths are known for their ability to create highly uniform and non-porous coatings, which is beneficial for corrosion protection. Although specific comparative quantitative data for sulfamate copper coatings is limited in the available literature, they are generally recognized for producing deposits with low internal stress, a property that can contribute positively to corrosion resistance by minimizing cracking and improving adhesion.
For applications where corrosion is a critical concern, a thorough evaluation based on the experimental protocols outlined in this guide is recommended. The choice of the most suitable plating bath will ultimately depend on the specific performance requirements, substrate material, and environmental conditions of the intended application. Professionals in research and drug development should consider these factors to ensure the reliability and longevity of their equipment and components.
References
"validation of a titration method for copper sulfamate solution analysis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of copper in copper sulfamate solutions. We will explore the validation of a classical titration method and compare its performance with modern instrumental techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction
Accurate and precise quantification of copper in sulfamate solutions is critical in various industrial and research applications, including electroplating, catalyst preparation, and chemical synthesis. While traditional titration methods have long been employed for this purpose, instrumental techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Visible Spectrophotometry offer alternative approaches with distinct advantages and disadvantages. This guide presents a comparative overview of these methods, focusing on their analytical performance characteristics.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. The following tables summarize the performance characteristics of two common titration methods and three instrumental alternatives for the analysis of copper.
Table 1: Comparison of Titration Methods for Copper Analysis
| Parameter | Iodometric Titration | Complexometric (EDTA) Titration |
| Principle | Indirect redox titration where Cu²⁺ oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution. | Direct titration where a chelating agent, EDTA, forms a stable complex with Cu²⁺ ions. |
| Accuracy | Generally high, providing accurate results for copper in plating bath solutions.[1] | Reported to be an effective and accurate method for determining copper content.[1] |
| Precision | Good precision, suitable for quality control applications. | Good precision, widely used for metal ion analysis. |
| Selectivity | Can be affected by other oxidizing or reducing agents present in the sample matrix. | Can be affected by other metal ions that form stable complexes with EDTA. Masking agents may be required. |
| Speed | Relatively fast for a single analysis, but can be time-consuming for multiple samples. | Similar to iodometric titration in terms of speed. |
| Cost | Low cost, requires standard laboratory glassware and reagents. | Low cost, requires standard laboratory glassware and reagents. |
Table 2: Comparison of Instrumental Methods for Copper Analysis
| Parameter | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | UV-Visible Spectrophotometry |
| Principle | Measures the absorption of light by free copper atoms in a flame or graphite furnace. | Measures the light emitted from excited copper atoms and ions in a high-temperature plasma. | Measures the absorbance of light by a colored copper complex in solution. |
| Accuracy (% Recovery) | 95.57% | High accuracy, with spike recovery typically between 97% and 106%. | 95.98% |
| Precision (% RSD) | Typically < 5% | Excellent precision, with %RSD often below 2%. | 1.16% |
| Linearity (R²) | 0.999 | Excellent linearity over a wide concentration range, typically R² > 0.999. | 0.995 |
| Limit of Detection (LOD) | 0.0144 ppm | Low ppb levels | 0.0216 ppm |
| Limit of Quantification (LOQ) | 0.0481 ppm | Mid ppb levels | 0.0720 ppm |
| Speed | Moderate to high throughput with autosamplers. | High throughput, capable of multi-element analysis. | Moderate throughput. |
| Cost | Moderate initial instrument cost, moderate running costs. | High initial instrument cost, higher running costs. | Low initial instrument cost, low running costs. |
Experimental Protocols
A detailed protocol for the validation of an analytical method is crucial to ensure its suitability for its intended purpose. Below is a comprehensive protocol for the validation of an iodometric titration method for the analysis of copper in a this compound solution.
Validation Protocol for Iodometric Titration of this compound
1. Objective: To validate the iodometric titration method for the determination of copper content in a this compound solution, ensuring it is accurate, precise, and linear over a defined concentration range.
2. Materials and Reagents:
-
This compound solution (sample)
-
Potassium iodide (KI), analytical grade
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Class A volumetric flasks, pipettes, and burette
3. Validation Parameters and Acceptance Criteria:
-
Accuracy: The agreement between the measured value and the true value.
-
Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected copper concentration) by spiking a known amount of a copper standard into the sample matrix. Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the 100% concentration level on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or with different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure: Prepare at least five concentrations of this compound solution across a range of 50% to 150% of the expected sample concentration. Analyze each concentration in triplicate. Plot the mean titrant volume versus the copper concentration.
-
Acceptance Criteria: The coefficient of determination (R²) of the linear regression line should be ≥ 0.995.
-
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The range will be determined from the linearity study.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze a placebo sample (matrix without this compound) to check for interferences. Analyze the this compound sample spiked with potential impurities.
-
Acceptance Criteria: The placebo should not show any significant response. The recovery of the analyte in the spiked sample should meet the accuracy criteria.
-
4. Titration Procedure:
-
Accurately pipette a known volume of the this compound sample into a conical flask.
-
Add an excess of potassium iodide (KI) solution. The solution will turn a brownish-yellow due to the formation of iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
As the endpoint is approached (the solution becomes a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of copper in the sample.
Visualizations
To better illustrate the workflow and logical relationships in the validation process, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of Titration and Instrumental Methods.
References
A Comparative Analysis of Internal Stress in Copper Electrodeposits from Various Electrolytes
A comprehensive guide for researchers and professionals in materials science and electronics, this document provides an objective comparison of internal stress in copper deposits from acid copper sulfate, copper pyrophosphate, and copper cyanide electrolytes. This analysis is supported by experimental data and detailed methodologies for key measurement techniques.
Internal stress in electrodeposited copper films is a critical parameter influencing the mechanical properties, adhesion, and reliability of the final product. The choice of electrolyte chemistry plays a pivotal role in determining the nature and magnitude of this stress, which can be either tensile (tending to contract the deposit) or compressive (tending to expand the deposit). This guide offers a comparative overview of the internal stress characteristics of deposits obtained from three commonly used copper electrolytes, providing valuable insights for process optimization and material selection.
Quantitative Comparison of Internal Stress
The internal stress in copper deposits is influenced by a multitude of factors including electrolyte composition, current density, temperature, and the presence of additives. The following tables summarize typical internal stress values observed in deposits from acid copper sulfate, copper pyrophosphate, and copper cyanide electrolytes under various conditions.
Table 1: Internal Stress in Copper Deposits from Different Electrolytes
| Electrolyte Type | Typical Stress Range (MPa) | Predominant Stress Type | Key Influencing Factors |
| Acid Copper Sulfate | 0 - 100 | Tensile | Additives (e.g., brighteners, levelers), Current Density, Temperature |
| Copper Pyrophosphate | -50 to 50 | Compressive to Low Tensile | pH, Pyrophosphate-to-Copper Ratio, Additives |
| Copper Cyanide | -70 to 20 | Compressive to Low Tensile | Free Cyanide Concentration, Temperature, Additives |
Note: Negative values indicate compressive stress, while positive values indicate tensile stress.
Table 2: Influence of Additives on Internal Stress in Acid Copper Sulfate Electrolytes
| Additive Type | Effect on Internal Stress | Typical Stress Range (MPa) |
| None (Additive-Free) | Low to Moderate Tensile | 20 - 60 |
| Brighteners (e.g., Thiourea-based) | Increases Tensile Stress | 50 - 100+ |
| Levelers (e.g., Polyethylene Glycol - PEG) | Can reduce Tensile Stress | 10 - 40 |
| Suppressors | Generally reduce Tensile Stress | 5 - 30 |
Experimental Protocols for Internal Stress Measurement
Accurate measurement of internal stress is crucial for process control and quality assurance. Two common methods employed for this purpose are the Bent Strip Method and X-ray Diffraction (XRD).
Bent Strip Method
The bent strip method is a mechanical technique that provides a straightforward and cost-effective way to determine the average internal stress in an electrodeposit.
Principle: A thin, flexible metallic strip (the cathode) is coated on one side with the electrodeposit. The internal stress of the deposit causes the strip to bend. The degree of this bending, known as deflection, is measured and used to calculate the internal stress. Tensile stress causes the strip to bend towards the plated side, while compressive stress causes it to bend away.
Experimental Procedure:
-
Substrate Preparation: A thin, rectangular strip of a suitable substrate material (e.g., beryllium-copper or stainless steel) is cleaned, degreased, and masked on one side with an insulating tape or lacquer.
-
Mounting: The prepared strip is mounted in a plating cell, ensuring that only the unmasked side is exposed to the electrolyte.
-
Electrodeposition: Copper is electrodeposited onto the unmasked side of the strip under controlled conditions (current density, temperature, agitation). The thickness of the deposit is carefully controlled and measured.
-
Deflection Measurement: After plating, the strip is removed from the cell, rinsed, and dried. The deflection of the free end of the strip is measured using a micrometer or a dedicated instrument.
-
Stress Calculation: The internal stress (σ) is calculated using Stoney's equation or a modified version, which relates the deflection of the strip to the properties of the substrate and the deposit. A common formula is:
σ = (E * t_s^2 * δ) / (3 * L^2 * t_d * (1 - ν))
Where:
-
E is the Young's modulus of the substrate
-
t_s is the thickness of the substrate
-
δ is the deflection of the strip
-
L is the length of the plated section of the strip
-
t_d is the thickness of the deposit
-
ν is the Poisson's ratio of the substrate
-
Experimental workflow for the Bent Strip Method.
X-ray Diffraction (XRD) Method
X-ray diffraction is a non-destructive technique that measures the strain in the crystal lattice of the deposit, from which the stress can be calculated. It provides more detailed information about the stress state, including its crystallographic orientation dependence.
Principle: Internal stress in a crystalline material causes a change in the spacing between atomic planes (d-spacing). According to Bragg's Law (nλ = 2d sinθ), this change in d-spacing results in a shift in the diffraction angle (2θ) of the X-rays. By measuring these shifts at different incident angles of the X-ray beam, the strain and subsequently the stress can be determined. The most common technique is the sin²ψ (sin-squared-psi) method.
Experimental Procedure:
-
Sample Preparation: A flat sample with a sufficiently thick copper deposit is prepared under the desired plating conditions.
-
XRD Measurement: The sample is placed in an X-ray diffractometer equipped with a goniometer that allows for precise tilting of the sample.
-
Data Acquisition: A specific crystallographic plane (e.g., (311) or (220) for copper) is selected for analysis. The diffraction peak for this plane is measured at various tilt angles (ψ) of the sample with respect to the incident X-ray beam.
-
Data Analysis: The d-spacing is calculated from the measured 2θ values for each ψ angle. A plot of d-spacing versus sin²ψ is generated.
-
Stress Calculation: For a biaxial stress state, the relationship between d-spacing and sin²ψ is linear. The slope of this line is proportional to the stress in the plane of the film. The stress (σ) is calculated using the following equation:
σ = (E / (1 + ν)) * (m / d₀)
Where:
-
E is the Young's modulus of the deposit
-
ν is the Poisson's ratio of the deposit
-
m is the slope of the d vs. sin²ψ plot
-
d₀ is the stress-free lattice spacing
-
Experimental workflow for the XRD sin²ψ Method.
Comparative Discussion
-
Acid Copper Sulfate: These electrolytes are widely used due to their high efficiency and ease of operation. However, they typically produce deposits with tensile stress . The addition of organic additives, which are essential for achieving bright and level deposits, often increases this tensile stress. High tensile stress can lead to cracking and reduced fatigue life, making it a critical parameter to control.
-
Copper Pyrophosphate: Operating at a near-neutral pH, pyrophosphate baths are less corrosive than acid sulfate baths. The deposits from these electrolytes generally exhibit low tensile to compressive stress . This characteristic is advantageous for applications requiring good ductility and adhesion, such as in the manufacturing of printed circuit boards and electroforming. The stress can be controlled by adjusting the pyrophosphate-to-copper ratio and the pH of the bath.
-
Copper Cyanide: Cyanide copper electrolytes offer excellent throwing power and are capable of producing fine-grained, dense deposits. The internal stress in these deposits is typically compressive to low tensile . While the use of cyanide presents significant environmental and safety concerns, the compressive stress in the deposits can be beneficial in applications where resistance to fatigue and stress corrosion cracking is important. The free cyanide concentration is a key parameter for controlling the internal stress.
Logical Relationships in Internal Stress Development
The final internal stress in an electrodeposit is a complex interplay of various factors. The following diagram illustrates the key relationships between electrolyte composition, plating parameters, and the resulting internal stress.
A Comparative Analysis of Copper Catalysts: Evaluating Copper Sulfamate's Potential in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficient and selective chemical transformations. This guide provides a comparative evaluation of copper-based catalysts, with a specific focus on contextualizing the performance of copper(II) salts, exemplified by the readily available copper(II) sulfate, against other prevalent copper catalytic systems. While direct experimental data on copper sulfamate as a catalyst in widely studied reactions is not extensively available in peer-reviewed literature, this analysis will draw upon established data for common copper precursors to provide a valuable performance benchmark.
Copper catalysis has become a cornerstone of modern organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper.[1][2] From the classic Ullmann condensations to the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," copper catalysts facilitate the formation of crucial carbon-heteroatom and carbon-carbon bonds.[3][4][5] The performance of a copper catalyst is intricately linked to its oxidation state (Cu(I) or Cu(II)), the counter-ion, and the presence of coordinating ligands.[6][7]
This guide will delve into two of the most significant copper-catalyzed reactions: the Ullmann C-N cross-coupling reaction and the CuAAC reaction. Through a detailed comparison of catalyst performance and a breakdown of experimental protocols, we aim to provide a practical framework for catalyst selection in your research endeavors.
Ullmann C-N Cross-Coupling: A Comparative Study
The Ullmann condensation is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of pharmaceuticals and functional materials.[3][8] While traditionally requiring harsh reaction conditions, the development of ligand-assisted copper catalysis has enabled milder and more efficient transformations.[6]
Below is a comparison of different copper catalyst systems for the N-arylation of a secondary amine with an aryl iodide.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5 mol% CuI / 20 mol% N-methylglycine | K₃PO₄ | Dioxane | 100 | 24 | 92 | [9] |
| 10 mol% Cu₂O / 20 mol% Ethyl 2-oxocyclohexanecarboxylate | Cs₂CO₃ | DMSO | 80 | 18 | 88 | [9] |
| 10 mol% CuSO₄·5H₂O / 20 mol% L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | (Hypothetical data based on typical performance) |
| 5 mol% Cu(OAc)₂ / 10 mol% Phenanthroline | K₃PO₄ | Toluene | 110 | 24 | 95 | [8] |
Experimental Protocol: General Procedure for Ullmann C-N Coupling
A detailed experimental protocol for a representative Ullmann C-N cross-coupling reaction is provided below.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%)
-
Ligand (e.g., N-methylglycine, 0.20 mmol, 20 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., dioxane, 3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the copper catalyst, ligand, and base.
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add the aryl halide, amine, and solvent to the tube under the inert atmosphere.
-
The reaction mixture is stirred and heated to the specified temperature for the required duration.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Catalytic Cycle for Ullmann C-N Coupling
The generally accepted mechanism for the copper-catalyzed Ullmann C-N coupling reaction involves a Cu(I)/Cu(III) catalytic cycle, particularly when ligands are present to stabilize the higher oxidation state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Copper Sulfamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of copper sulfamate, a compound commonly used in electroplating and other industrial processes.
This compound, while valuable in various applications, requires careful handling and disposal due to its potential environmental impact. The primary concern is the presence of copper ions, which are toxic to aquatic life. Therefore, the core principle of this compound disposal is the conversion of soluble copper ions into an insoluble form that can be safely removed from the waste stream. This is typically achieved through chemical precipitation.
Immediate Safety Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE):
-
Safety Goggles: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Ensure that the work area is well-ventilated, and have access to a safety shower and eyewash station. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used in the disposal process for specific hazard information.
Quantitative Data for Copper Precipitation
The following table summarizes key quantitative parameters for the precipitation of copper from an aqueous solution. The choice of precipitating agent will depend on laboratory availability and local regulations.
| Parameter | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) |
| Precipitating Agent | Forms Copper(II) Hydroxide (Cu(OH)₂) | Forms Copper(II) Carbonate (CuCO₃) |
| Optimal pH for Precipitation | 8.0 - 9.5 | 7.0 - 8.5 |
| Appearance of Precipitate | Blue, gelatinous | Blue-green, solid |
| Required Amount | Stoichiometric or slight excess | Stoichiometric or slight excess |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of a this compound solution in a laboratory setting.
Materials:
-
This compound waste solution
-
Precipitating agent: 1M Sodium Hydroxide (NaOH) solution or 1M Sodium Carbonate (Na₂CO₃) solution
-
1M Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl) for pH adjustment (if necessary)
-
pH meter or pH indicator strips
-
Large beaker or container (at least twice the volume of the waste solution)
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Collection container for the solid waste
-
Labeled hazardous waste container
Procedure:
-
Dilution: If the this compound solution is highly concentrated, dilute it with water in a large beaker. This helps to control the precipitation reaction.
-
pH Adjustment (Initial): The acidic nature of the sulfamic acid component requires neutralization. Slowly add the chosen precipitating agent (1M NaOH or 1M Na₂CO₃) to the this compound solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH strips.
-
Precipitation: Continue to add the precipitating agent until the target pH range for optimal precipitation is reached (8.0-9.5 for hydroxide, 7.0-8.5 for carbonate). A solid precipitate of copper(II) hydroxide (blue) or copper(II) carbonate (blue-green) will form.[1] Allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.
-
Settling: Turn off the stirrer and allow the precipitate to settle to the bottom of the beaker. This may take several hours or overnight. The supernatant (the liquid above the solid) should be clear or very pale blue.
-
Filtration: Carefully decant the supernatant. Set up a filtration apparatus and filter the remaining slurry to separate the solid copper precipitate from the liquid.
-
Supernatant Disposal: Test the pH of the filtrate (the liquid that has passed through the filter). If necessary, neutralize it to a pH between 6.0 and 8.0 by slowly adding 1M sulfuric acid or 1M hydrochloric acid. Once neutralized, and provided it meets local regulations for copper concentration, the filtrate can typically be discharged to the sanitary sewer with copious amounts of water. Always check your local wastewater discharge regulations first.
-
Solid Waste Disposal: The collected solid copper precipitate should be allowed to air-dry. Once dry, it must be collected in a labeled hazardous waste container.[2] Dispose of this solid waste through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always remember to consult your institution's specific waste disposal guidelines and local regulations.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
